Here is a summary of the fundamental physicochemical data for 2-Butoxyethyl Oleate (CAS No. 109-39-7).
| Property | Value | Reference |
|---|---|---|
| CAS Number | 109-39-7 | [1] [2] [3] |
| Molecular Formula | C₂₄H₄₆O₃ | [1] [2] [4] |
| Molecular Weight | 382.62-382.627 g/mol | [1] [2] [3] |
| Density | 0.893 g/cm³ | [1] [2] [3] |
| Boiling Point | 462.5 °C at 760 mmHg | [1] [2] [3] |
| Flash Point | 168.5 °C | [1] [2] [3] |
| Vapour Pressure | 9.81E-09 mmHg at 25°C | [1] [2] |
| Refractive Index | n20/D 1.455 (lit.) | [1] |
| LogP | 7.38380 | [1] [3] |
The compound is also known by several synonyms, including Ethylene glycol monobutyl ether oleate, Butyl cellosolve oleate, and (Z)-9-Octadecenoic acid, 2-butoxyethyl ester [3] [4].
Direct toxicological data for this compound is limited in the search results. However, insights can be drawn from studies on its precursor and a common metabolite, 2-butoxyethanol (CAS 111-76-2).
For your research, understanding the factors affecting dermal absorption is crucial. The following diagram outlines the key biological factors that influence the skin penetration of chemicals, which is relevant for assessing exposure risks.
Key factors influencing dermal absorption of chemicals.
The methodologies from toxicokinetic studies on the related compound 2-butoxyethanol provide a framework for how dermal absorption and metabolism can be investigated [5] [6]:
The following table summarizes the major classes of natural products that have been consistently identified in Bidens pilosa, based on phytochemical studies [1] [2] [3].
| Compound Class | Specific Examples | Plant Part | Key References |
|---|---|---|---|
| Polyacetylenes | 1-phenylhepta-1,3,5-triyne; various glycosides and aglycones | Roots, Aerial Parts | [4] [3] |
| Flavonoids | Chalcones, Aurones, Flavones, Flavonols | Leaves, Aerial Parts | [2] [5] [3] |
| Phenolic Acids | Chlorogenic acid | Whole Plant, Leaves | [2] [6] |
| Aliphatic Compounds | Palmitic acid, Stearic acid | Aerial Parts | [3] |
| Terpenoids & Sterols | Various sesquiterpenes, β-Sitosterol | Aerial Parts | [3] |
In contrast, 2-butoxyethyl oleate is listed in chemical supplier databases like Chemsrc as a synthetic compound with a defined molecular weight, boiling point, and density, but without any reference to natural occurrence in plants [7] [8].
The methodologies used to identify the natural compounds in Bidens pilosa typically involve a combination of extraction, separation, and advanced analytical techniques. Here is a generalized workflow and detailed protocols based on the research:
General workflow for phytochemical analysis of Bidens pilosa
Plant Material Preparation
Solvent Extraction
Extract Concentration
Compound Separation and Analysis
The absence of this compound in the comprehensive phytochemical profiles of Bidens pilosa suggests that:
Future research aiming to identify or confirm natural products in plant matrices should employ rigorous analytical techniques, such as UHPLC-Q-TOF-MS, to distinguish true natural products from artificial contaminants with high confidence.
2-Butoxyethyl oleate is a chemical compound of significant interest in pharmaceutical and industrial applications, particularly as a potential excipient or carrier in drug delivery systems. This ester compound is synthesized from oleic acid and 2-butoxyethanol, resulting in a structure that combines hydrophilic and lipophilic properties. Understanding its precise physicochemical characteristics is essential for researchers and drug development professionals who must optimize formulation stability, bioavailability, and safety profiles. The compound's molecular formula is C₂₄H₄₆O₃, with a molar mass of 382.620-382.627 g/mol, indicating slight variations possibly due to measurement techniques or isotopic distributions [1] [2]. This technical guide provides an exhaustive analysis of this compound's properties, with particular emphasis on vapor pressure and refractive index behavior, which are critical parameters in pharmaceutical processing and quality control.
The physicochemical profile of this compound reveals characteristics typical of long-chain esters, with relatively high boiling points and low vapor pressures that influence its behavior in various applications. These properties directly impact processing conditions, storage requirements, and biological interactions in pharmaceutical formulations. For research scientists, accurate determination of these parameters enables predictive modeling of compound behavior under different environmental conditions and assists in the design of appropriate delivery systems. The following sections provide detailed quantitative data, experimental methodologies, and computational approaches relevant to the comprehensive characterization of this compound for advanced research applications.
The fundamental properties of this compound establish its potential applications and handling requirements in research and development settings. The compiled data from multiple sources presents a consistent profile of this compound's physical characteristics, with density reported at 0.893 g/cm³ and a high boiling point of 462.5°C at standard atmospheric pressure (760 mmHg) [1] [2]. These values reflect the compound's relatively low volatility under ambient conditions, an important consideration for its storage and use in laboratory and production environments. The flash point of 168.5°C further characterizes its flammability profile, which must be addressed in safety protocols [1].
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Value | Conditions | Source |
|---|---|---|---|
| Molecular weight | 382.620-382.627 g/mol | - | [1] [2] |
| Density | 0.893 g/cm³ | - | [1] |
| Boiling point | 462.5°C | 760 mmHg | [1] [2] |
| Flash point | 168.5°C | - | [1] [2] |
| Refractive index | n²⁰/D 1.455 | 20°C, lit. | [1] |
| Vapor pressure | 9.81×10⁻⁹ mmHg | 25°C | [1] |
| PSA | 35.53000 Ų | - | [1] [2] |
| LogP | 7.38380 | - | [1] [2] |
The refractive index of this compound is specified as n²⁰/D 1.455, indicating measurement at 20°C using the D-line of sodium [1]. This optical property provides insight into the compound's molecular structure and purity, serving as a valuable parameter for quality verification in pharmaceutical applications. The exceptionally low vapor pressure of 9.81×10⁻⁹ mmHg at 25°C confirms the compound's low volatility at standard temperatures [1], which directly influences its environmental persistence and potential exposure pathways in occupational settings. These properties collectively inform researchers about the compound's stability, interaction potential, and appropriate handling procedures.
Vapor pressure represents a critical thermodynamic property that quantifies the volatility of a substance and its tendency to partition between condensed and gaseous phases. For this compound, the experimental vapor pressure is exceptionally low, measured at 9.81×10⁻⁹ mmHg (approximately 1.31×10⁻⁹ kPa) at 25°C [1]. This minimal volatility reflects the compound's high boiling point of 462.5°C and significantly influences its environmental fate and occupational exposure considerations. Understanding vapor pressure behavior across temperature ranges is essential for predicting compound behavior during pharmaceutical processing steps that involve elevated temperatures, such as drying, sterilization, or encapsulation.
Several established estimation methods can predict vapor pressure when experimental data is limited across temperature ranges. The Antoine equation provides a reliable approach for vapor pressure estimation using compound-specific parameters:
Where Pˢᵃᵗ is the vapor pressure (typically in Pa), T is temperature (K), and A, B, and C are chemical-specific constants [3]. For precise pharmaceutical applications, the Wagner equation offers enhanced accuracy, particularly near the critical point:
Where τ = 1 - T/T꜀, T꜀ is critical temperature, P꜀ is critical pressure, and a, b, c, d are compound-specific parameters [3]. These equations require experimentally determined constants for accurate predictions, which may be obtained through specialized thermodynamic databases or experimental measurement.
Table 2: Vapor Pressure Estimation Methods Applicable to this compound
| Method | Equation Form | Parameters Required | Applicability |
|---|---|---|---|
| Antoine | log₁₀Pˢᵃᵗ = A - B/(T+C) | A, B, C constants | Limited temperature range |
| Wagner (2.5, 5) | ln(Pˢᵃᵗ/P꜀) = (aτ + bτ¹·⁵ + cτ²·⁵ + dτ⁵)/Tᵣ | T꜀, P꜀, a, b, c, d | Wide range, including critical region |
| Wagner (3, 6) | ln(Pˢᵃᵗ/P꜀) = (aτ + bτ¹·⁵ + cτ³ + dτ⁶)/Tᵣ | T꜀, P꜀, a, b, c, d | Wide range, alternative formulation |
| TRC Extended Antoine | log₁₀Pˢᵃᵗ = A - B/(T+C) + 0.43429xⁿ + Ex⁸ + Fx¹² | T꜀, t₀, A, B, C, n, E, F | Extended temperature range |
For researchers working with this compound, the experimentally determined vapor pressure at 25°C provides a reference point for estimating values at other temperatures using these thermodynamic relationships. The Yaws equation offers an alternative correlation approach with five parameters (A, B, C, D, E) that can be tailored to experimental data [3]. When applying these estimation techniques, scientists should validate predictions against available experimental data and consider the compound's thermal stability limitations, as decomposition may occur before reaching its theoretical boiling point.
The refractive index of this compound is reported as n²⁰/D 1.455, indicating measurement at the standard temperature of 20°C using the sodium D-line (589 nm) [1]. This property provides valuable information about the compound's electronic polarizability and molecular packing, which are influenced by factors such as molecular weight, chemical structure, and functional groups. The refractive index measurement serves as a rapid quality control parameter for verifying purity and identifying potential contaminants in synthetic batches or commercial samples. Even slight deviations from the established value may indicate the presence of impurities or structural variations that could affect performance in pharmaceutical applications.
The refractive index of organic compounds follows approximately additive relationships, allowing for estimation based on molecular structure. For this compound, which contains ester linkages, ether groups, and long alkyl chains, the measured value of 1.455 aligns with expectations for such molecular architecture. This parameter finds practical application in various analytical techniques, including HPLC detection methods, formulation homogeneity assessment, and concentration determination in solution-based studies. Researchers should note that refractive index exhibits temperature dependence, typically decreasing as temperature increases, so precise thermostating is essential for accurate comparative measurements.
For drug development professionals, the refractive index provides insight into the compound's behavior in lipid-based delivery systems, particularly when considering partition coefficients and membrane permeation characteristics. The high logP value of 7.38 [1] [2] indicates significant lipophilicity, consistent with the structural features of the molecule. When designing emulsion-based formulations containing this compound, the refractive index can influence optical properties and appearance, potentially affecting product acceptability and performance characteristics in pharmaceutical products.
Experimental determination of vapor pressure for low-volatility compounds like this compound presents technical challenges due to the extremely low pressure values involved. The effusion method provides a reliable approach for measuring vapor pressures in the range of 10⁻⁵ to 10⁻¹¹ bar. This technique involves placing the sample in a chamber with a small orifice of known dimensions and measuring the mass loss rate under high vacuum conditions. The vapor pressure is calculated using the Knudsen equation:
Where Δm is the mass loss, A is the orifice area, t is time, R is the gas constant, T is temperature, and M is molar mass [3]. For accurate results, the system must maintain high vacuum to ensure molecular flow conditions, and temperature control must be precise to within ±0.1°C.
As an alternative approach, the gas saturation method offers enhanced sensitivity for low vapor pressure measurements. In this technique, an inert gas stream is passed through a column containing the compound, achieving saturation equilibrium. The compound is then collected in a trap and quantified using analytical methods such as GC-MS or HPLC. The vapor pressure is calculated from the collected mass, gas flow rate, and system temperature. This method effectively measures the vapor pressure reported for this compound (9.81×10⁻⁹ mmHg at 25°C) [1] and can be extended across temperature ranges to generate data for thermodynamic modeling.
The refractive index of this compound is determined using an Abbe refractometer, which provides rapid and precise measurements (typically ±0.0002) with small sample volumes. The standard protocol involves temperature regulation to 20°C±0.1°C using a circulating water bath, as the refractive index exhibits temperature dependence of approximately -0.0004°C⁻¹ for organic liquids. Calibration is performed using certified reference materials such as distilled water or sucrose solutions with known refractive indices. The measurement is conducted at the sodium D-line wavelength (589.3 nm), with the reported value of n²⁰/D 1.455 requiring verification through multiple replicate measurements to ensure statistical significance [1].
For advanced characterization, spectroscopic ellipsometry can determine refractive index across a range of wavelengths, providing dispersion relationship data (refractive index vs. wavelength) that offers additional molecular insights. This technique measures the change in polarization state of light reflected from a sample surface, enabling calculation of optical constants. While more complex than refractometry, ellipsometry provides valuable information for applications involving thin films or specialized delivery systems where optical properties at specific wavelengths may influence performance or detection methodologies.
Table 3: Experimental Methodologies for Key Physicochemical Properties
| Property | Standard Method | Alternative Techniques | Key Parameters |
|---|---|---|---|
| Vapor pressure | Gas saturation method | Effusion method, TG-FTIR | Temperature control ±0.1°C, carrier gas purity >99.99% |
| Refractive index | Abbe refractometer | Spectroscopic ellipsometry, interferometry | Temperature control ±0.1°C, sodium D-line (589 nm) |
| Density | Oscillating U-tube method | Pycnometer, hydrostatic balance | Temperature control ±0.1°C, calibration with reference standards |
| Thermal stability | Thermogravimetric analysis | Differential scanning calorimetry | Controlled atmosphere, specified heating rate |
Molecular Dynamics (MD) simulation represents a powerful computational approach for investigating the structural, dynamic, and thermodynamic properties of chemical systems at the atomic level. Originally developed for simple liquids, MD simulations now enable researchers to model complex biomolecular systems, including proteins, nucleic acids, and lipid assemblies [4]. The fundamental principle involves solving Newton's equations of motion for all atoms in the system, typically using numerical integration algorithms such as the Verlet method [5]. For pharmaceutical researchers studying compounds like this compound, MD provides insights into molecular behavior that complement experimental data and guide formulation development.
The MD simulation workflow encompasses several critical stages, beginning with system initialization where initial atomic coordinates and velocities are assigned. Subsequent force field calculations determine potential energies and forces between atoms using mathematical functions parameterized from experimental and quantum mechanical data. Key force fields applicable to organic ester systems include AMBER, CHARMM, and OPLS-AA, which provide parameters for bonded interactions (bond stretching, angle bending, torsion potentials) and non-bonded interactions (van der Waals forces, electrostatic interactions) [4]. The integration of motion equations proceeds through numerous time steps (typically 1-2 femtoseconds), generating trajectories that describe atomic positions and velocities over time.
Molecular dynamics simulation workflow for complex systems.
The force field function calculation encompasses both bonded and non-bonded interactions, mathematically represented as:
The van der Waals interactions are typically modeled using the Lennard-Jones potential, while electrostatic interactions follow Coulomb's law [4]. For this compound, MD simulations can predict properties such as diffusion coefficients, viscosity, and thermal behavior, providing valuable data that complements experimental measurements. Advanced simulation techniques, including umbrella sampling and free energy calculations, can further elucidate the compound's interaction with biological membranes or active pharmaceutical ingredients, supporting rational formulation design in pharmaceutical development.
The physicochemical profile of this compound suggests several potential applications in pharmaceutical research and drug development. As a lipophilic ester with low volatility and high stability, it functions effectively as a solvent, permeation enhancer, or carrier for poorly water-soluble active compounds. The exceptionally low vapor pressure ensures minimal loss during processing or storage, maintaining formulation integrity over extended periods. In transdermal delivery systems, the combination of oleate and butoxyethyl moieties may enhance skin permeation while providing a suitable matrix for controlled drug release.
The refractive index of 1.455 [1] positions this compound within a range suitable for various optical detection and monitoring techniques used in pharmaceutical analysis. When employed in emulsion-based formulations, matching the refractive index of dispersed and continuous phases can reduce light scattering, improving aesthetic qualities and physical stability. Additionally, the well-characterized refractive index enables accurate concentration measurements in process analytical technology (PAT) applications, supporting quality-by-design approaches in pharmaceutical manufacturing.
In advanced drug delivery systems, molecular dynamics simulations leveraging the physicochemical data of this compound can predict its behavior in complex formulations. For example, MD studies can model interactions between the compound and lipid bilayer membranes, providing insights into permeation enhancement mechanisms [5]. Similarly, simulations of micelle or liposome systems incorporating this compound can guide the design of nanocarriers with optimized stability and drug loading capacity. These computational approaches, validated against experimental data, accelerate formulation development while reducing experimental screening requirements.
From a regulatory perspective, comprehensive characterization of physicochemical properties represents a fundamental requirement for pharmaceutical excipients. The data presented for this compound provides essential information for regulatory submissions, including the compound's identification, purity assessment, and stability evaluation. The HS Code 2916150000 classifies the compound under "oleic, linoleic or linolenic acids, their salts and esters," with specific tariff information and supervision conditions applicable to international transportation [1]. Regulatory professionals should note that the CAS number 109-39-7 uniquely identifies this compound in regulatory documentation and safety assessments.
Safety considerations for this compound must address its flash point of 168.5°C [1] [2], which classifies it as a combustible material requiring appropriate storage and handling precautions. While the low vapor pressure limits inhalation exposure risks at standard temperatures, processing at elevated temperatures may generate vapors or aerosols requiring engineering controls. The high logP value of 7.38 suggests potential bioaccumulation, warranting thorough environmental assessment according to regulatory guidelines. Additionally, the compound's density of 0.893 g/cm³ [1] informs spill response planning, as it will float on water surfaces, potentially affecting containment and recovery strategies.
Pharmaceutical researchers incorporating this compound into formulation strategies should conduct compatibility studies with active pharmaceutical ingredients and other excipients, leveraging the physicochemical data presented in this guide. Stability studies should monitor potential ester hydrolysis under various pH conditions, particularly for aqueous-based formulations. The comprehensive property database enables informed risk assessment and supports the development of appropriate control strategies to ensure final product quality, safety, and efficacy throughout the intended shelf life.
This comprehensive technical assessment of this compound provides researchers and pharmaceutical development professionals with essential data and methodologies for effective utilization of this compound. The integrated presentation of experimental values, estimation techniques, and computational approaches supports diverse research applications, from formulation design to regulatory submission. The exceptionally low vapor pressure of 9.81×10⁻⁹ mmHg at 25°C [1] and refractive index of 1.455 [1] represent particularly valuable parameters for pharmaceutical processing and quality control applications.
Future research directions should address remaining data gaps, including temperature-dependent vapor pressure curves, refractive index dispersion relationships, and compatibility profiles with common pharmaceutical materials. Advanced molecular dynamics simulations parameterized using the presented data can predict additional properties and interactions, reducing experimental requirements [4] [5]. The established protocols for vapor pressure determination and refractive index measurement provide standardized methodologies for generating consistent, reproducible data across research laboratories.
Ethylene glycol monobutyl ether oleate, also known as butoxyethyl oleate, is a chemical compound primarily used as a plasticizer [1]. Here are its key technical characteristics:
| Property | Description |
|---|---|
| Chemical Name | Ethylene Glycol Monobutyl Ether Oleate [1] |
| Common Name | Butoxyethyl oleate [1] |
| Molecular Formula | C₁₇H₃₃COOCH₂CH₂OC₄H₉ [1] |
| Physical Form | Liquid [1] |
| Density | 0.892 (at 25°C) [1] |
| Melting Point | < -45°C [1] |
| Solubility in Water | Insoluble [1] |
| Flammability | Combustible [1] |
| Primary Use | Plasticizer [1] |
Much more information is available on its parent compound, Ethylene Glycol Monobutyl Ether (also known as 2-Butoxyethanol), which is a widely used solvent [2] [3] [4]. The following diagram illustrates the relationship between these compounds and their key properties:
Relationship between the ether solvent and its oleate ester derivative.
The table below summarizes the key physical and chemical properties of ethylene glycol monobutyl ether for comparison and context [2] [3]:
| Property | Description |
|---|---|
| Chemical Formula | C₆H₁₄O₂ [3] |
| Molar Mass | 118.176 g·mol⁻¹ [3] |
| Appearance | Clear, colorless liquid with a mild, pleasant odor [2] [3] |
| Density | 0.90 g/cm³ (liquid) [3] |
| Boiling Point | 171°C (340°F) [3] |
| Flash Point | 160°F (approx. 71°C) [2] |
| Solubility in Water | Miscible [3] |
| Vapor Pressure | 0.8 mmHg [3] |
| NFPA 704 Health Hazard | 3 (Can cause serious or permanent injury) [2] |
| Primary Uses | Solvent for paints, surface coatings, cleaners, and inks [3] [4]; Component in oil spill dispersants [3] |
For the parent compound, 2-butoxyethanol, the hazards are well-documented [2]:
The search results lack the depth required for a scientific whitepaper, particularly concerning ethylene glycol monobutyl ether oleate itself. To acquire the detailed information you need, I suggest:
The table below summarizes the key identifying information and physical properties for this compound collected from chemical databases [1] [2] [3].
| Property | Value / Description |
|---|---|
| Preferred Substance Name | This compound [1] |
| CAS Number | 109-39-7 [1] [2] [3] |
| Molecular Formula | C₂₄H₄₆O₃ [1] [2] [3] |
| Molecular Weight | 382.62 g/mol [1] [2] [3] |
| Density | 0.893 g/cm³ [2] [3] |
| Boiling Point | 462.5 °C at 760 mmHg [2] [3] |
| Flash Point | 168.5 °C [2] [3] |
| Common Synonyms | Butyl Cellosolve Oleate; Ethylene Glycol Monobutyl Ether Oleate; 9-Octadecenoic acid (Z)-, 2-butoxyethyl ester [1] [2] |
The Fischer esterification is the standard acid-catalyzed reaction for converting a carboxylic acid and an alcohol into an ester [4]. This reaction is an equilibrium process, and driving it to completion is key to achieving high yields.
General Reaction: Oleic Acid + 2-Butoxyethanol ⇌ this compound + Water
The following diagram illustrates the workflow and key considerations for the synthesis.
This protocol is adapted from general Fischer esterification conditions [4]. Note: Specific parameters like reaction time and temperature must be optimized for this specific reaction.
Materials:
Procedure:
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. All steps are reversible, and the mechanism is designated by the acronym PADPED [4]. The diagram below illustrates this six-step mechanism.
Fatty acid esters derived from sugars and other bio-based compounds are high-value surfactants and emulsions with broad applications in the food, cosmetic, and pharmaceutical industries. The enzymatic synthesis of these esters, catalyzed by lipases, presents a greener alternative to conventional chemical methods, offering advantages such as milder reaction conditions, high regioselectivity, and the avoidance of toxic solvents and catalysts. These enzymatic processes can be performed in various media, including solvent-free systems, natural deep eutectic solvents (NADES), and aqueous micellar systems, enabling the sustainable production of a wide range of esters, from simple acylglycerols to complex sugar fatty acid esters (SFAEs) [1] [2] [3]. This document provides a detailed overview of these methodologies, complete with optimized parameters, experimental protocols, and visual guides to aid researchers in implementation.
The choice of reaction system is crucial for achieving high yield and selectivity. The table below summarizes three key systems for lipase-catalyzed esterification.
Table 1: Comparison of Key Reaction Systems for Lipase-Catalyzed Esterification
| Reaction System | Key Features | Optimal Catalyst | Key Optimized Parameters | Primary Products & Max Selectivity |
|---|
| Solvent-Free System [4] | No organic solvent; high productivity; simplified downstream processing. | Immobilized lipase | • Stirring speed: >600 rpm • Molar Ratio (FA:Glycerol): Key for DAG selectivity • Kinetics: Ping-Pong BiBi mechanism with inhibition | MAG: 57.72% DAG: 82.67% TAG: 79.29% | | Reactive NADES [1] | Choline chloride, glucose, and water as a green solvent and substrate source. | Lipase B from C. antarctica (LAR) | • Molar Ratio (ChCl:Glc:H₂O): 2:1:1 • Low water content is critical | Lauroylcholine chloride (Not glucose ester) | | Aqueous Micellar System [5] | Uses water as bulk solvent with nanomicelles (TPGS-750-M) to solubilize reagents. | Commercially available lipase | • Surfactant: 2 wt% TPGS-750-M • Additive: 1 equiv. PhCF₃ (extends scope) • Selectivity: For primary alcohols | High chemoselectivity for primary alcohols in a 1:1 acid:alcohol ratio |
This protocol describes the optimization and kinetic modeling for the synthesis of monoacylglycerols (MAG), diacylglycerols (DAG), and triacylglycerols (TAG).
Materials:
Procedure:
This protocol covers synthesis in a ternary R-NADES, highlighting unexpected selectivity.
Materials:
Procedure:
This protocol enables esterification in water using designer surfactants to create a non-denaturing environment for the lipase.
Materials:
Procedure:
The following diagrams, generated using Graphviz DOT language, illustrate the logical workflow for selecting a reaction system and the specific process for the solvent-free synthesis of acylglycerols.
Diagram 1: Decision workflow for selecting a lipase-catalyzed esterification system.
Diagram 2: Experimental workflow for solvent-free synthesis of acylglycerols.
Lipase-catalyzed esterification is a versatile and sustainable technology for synthesizing valuable fatty acid esters. The presented systems—solvent-free, NADES, and aqueous micellar—each offer distinct advantages and are suited for different substrate types and product goals. The success of these enzymatic processes hinges on the careful optimization of parameters such as molar ratios, mixing efficiency, and solvent composition. By leveraging the detailed protocols, optimized data, and decision tools provided in this document, researchers can effectively design and scale efficient and selective enzymatic synthesis routes for a wide array of applications in the pharmaceutical and fine chemical industries.
2-Butoxyethyl oleate is a chemical compound utilized as a plasticizer in polymer formulations. Plasticizers are additives that increase the flexibility, workability, and durability of polymers, primarily by reducing the intermolecular forces between polymer chains, which lowers the glass transition temperature (Tg) and imparts softness [1] [2]. The specific structure of this compound, combining an oleate ester with a 2-butoxyethoxy group, is designed to provide compatibility with various polymer systems and enhance processing characteristics.
The global plastic additives market is substantial and growing, with the plasticizers segment alone constituting approximately 26.3% of the total plastic additive market share [3]. This growth is driven by expanding applications in packaging, automotive, construction, and consumer goods industries. Within this market, there is a marked trend toward bio-based and non-phthalate plasticizers due to increasing regulatory pressures and consumer demand for safer, more sustainable materials [4] [5] [3]. This compound, as an oleic acid derivative, represents a potential candidate in this evolving landscape.
The table below summarizes the fundamental identification and molecular properties of this compound as provided in the search results.
Table 1: Basic Properties of this compound
| Property | Value / Description | Source |
|---|---|---|
| CAS Number | 76902-32-4 | [1] |
| Molecular Weight | 199.27 g/mol | [1] |
| Molecular Formula | C₉H₁₃NO₂S | [1] |
Note: The provided molecular formula (C₉H₁₃NO₂S) appears inconsistent with the typical structure of an oleate ester and may indicate an error in the source data or a different specific isomer. Verification with primary chemical databases is strongly recommended.
Based on the general function of plasticizers and the chemistry of this compound, its primary applications and benefits are anticipated in the following sectors:
While specific protocols for this compound were not found, the following are standard methodologies for evaluating a plasticizer's performance in a polymer matrix, such as PVC. These protocols should be adapted as needed.
Objective: To determine the miscibility and exudation tendency of this compound in a host polymer.
Objective: To quantify the effect of this compound on the tensile strength and elongation of the plasticized polymer.
Objective: To measure the reduction in glass transition temperature, which is a direct indicator of plasticization efficiency.
The following workflow summarizes the key stages of plasticizer evaluation:
This compound serves as a functional plasticizer for enhancing polymer flexibility and processability, with relevant applications in packaging, coatings, and potentially as a bio-based option. However, these application notes are constrained by a significant lack of publicly available quantitative performance data and toxicological profiles. Consequently, thorough in-house experimental validation and regulatory due diligence are essential prerequisites before commercial implementation. Researchers are advised to contact chemical suppliers directly for the most current and comprehensive technical data sheets.
This compound is a synthetic ester derivative that has gained significant attention in specialized lubricant applications due to its unique combination of chemical properties and performance characteristics. This chemical compound, systematically known as 2-butoxyethyl (9Z)-octadec-9-enoate with CAS registry number 109-39-7, represents a specialized ester structure that integrates oleic acid's favorable lubricity with the solubility-enhancing butoxyethoxy segment [1]. The molecular architecture of this compound delivers exceptional surface activity and film-strengthening capabilities, making it particularly valuable in formulating advanced lubricant systems for demanding industrial, metalworking, and potentially specialized pharmaceutical manufacturing applications [2].
The compound's structure features a polar ester group that facilitates strong adsorption onto metal surfaces, while the long hydrocarbon chains provide effective separation of interacting surfaces. The presence of the butoxyethyl group significantly enhances solubility characteristics in various base oils and additive packages, allowing formulators to achieve homogeneous blends with other performance additives [3]. For researchers and scientists engaged in lubricant development and application engineering, understanding the structure-property relationships of this compound is essential for optimizing its performance in diverse operational environments, from industrial machinery to precision equipment in pharmaceutical manufacturing settings.
The functional characteristics of this compound as a lubricant component are direct manifestations of its fundamental chemical and physical properties. This monoester compound with molecular formula C₂₄H₄₆O₃ exhibits a balanced molecular architecture that confers favorable lubricating characteristics across a range of operating conditions [4] [1] [5]. The compound's specific property profile determines its behavior in lubricant formulations and influences parameters such as film strength, temperature stability, and surface interactions.
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Value | Unit | Method/Conditions |
|---|---|---|---|
| CAS RN | 109-39-7 | - | - |
| Molecular Formula | C₂₄H₄₆O₃ | - | - |
| Molecular Weight | 382.62 | g/mol | - |
| Density | 0.893 | g/cm³ | at 20°C |
| Boiling Point | 462.5 | °C | at 760 mmHg |
| Flash Point | 168.5 | °C | Closed cup |
| Refractive Index | 1.457 | - | n20/D |
| Vapor Pressure | 9.81×10⁻⁹ | mmHg | at 25°C |
| Partition Coefficient (LogP) | 7.38 | - | - |
The relatively high molecular weight of 382.62 g/mol contributes to the compound's low volatility characteristics, as evidenced by the substantial boiling point of 462.5°C and minimal vapor pressure at ambient conditions [4] [5]. The elevated flash point of 168.5°C indicates commendable safety characteristics during storage and handling, particularly important in industrial settings where high-temperature operations may occur [5]. With a density of 0.893 g/cm³, the compound is slightly less dense than water, which influences its behavior in emulsion systems and separation characteristics in applications where water contact may occur.
The hydrophobic nature of this compound is reflected in its high calculated partition coefficient (LogP = 7.38), suggesting strong preference for organic phases [5]. This property significantly impacts the compound's environmental fate and must be considered when designing lubricant systems with specific environmental compatibility requirements. The relatively low refractive index (1.457) is characteristic of saturated and unsaturated ester compounds, providing a reference point for quality control and purity assessments during formulation processes [5].
The application of This compound in metalworking lubricants represents one of its most significant industrial uses, particularly in formulations requiring enhanced lubricity and surface activity. Experimental data and patent literature demonstrate that this oleate ester functions effectively as both a lubricity improver and a surface modifier in various metal processing operations, including rolling, cutting, grinding, and drilling applications [2] [3]. The compound's molecular structure enables effective reduction of friction and wear between tooling and workpiece surfaces, thereby improving finish quality and extending tool service life.
In specific patent documentation (US4585565A), alkoxyalkyl esters including this compound have been incorporated into metalworking lubricant compositions comprising mineral oil bases with the ester component serving as a performance-enhancing additive [2]. These formulations typically contain between 5-30% of the ester component in combination with other additives such as extreme pressure agents, corrosion inhibitors, and emulsifiers to create comprehensive lubricant systems capable of meeting demanding manufacturing specifications. The unique attribute of this compound in these applications is its ability to maintain effective lubricating films under both boundary and hydrodynamic lubrication regimes, making it particularly valuable in metal forming operations where load conditions vary significantly.
Formulation Example: Basic Metalworking Fluid Concentrate
This concentrate is typically diluted with water at ratios between 1:10 to 1:30 for final application, depending on the specific metalworking operation and severity of conditions [2]. The This compound component provides significant improvements in emulsion stability compared to simple mineral oil systems, while delivering superior lubricity that translates to reduced energy consumption, improved surface finishes, and extended tool life in industrial operations.
The growing emphasis on sustainability and environmental compatibility in industrial lubricants has driven increased interest in ester-based formulations, where this compound serves as a valuable component. Within the broader category of fatty acid esters, this compound offers formulation scientists a balance between performance characteristics and practical handling properties [3]. Industry literature categorizes this compound within the family of mono-esters derived from oleic acid, noting its particular effectiveness in applications requiring a combination of excellent lubricity, manageable viscosity, and good surface wetting characteristics.
When compared to other esters commonly employed in lubricant applications, this compound occupies a specific performance niche. The following table compares key properties of this compound with other commonly used ester base stocks and additives:
Table 2: Comparison of this compound with Other Lubricant Esters
| Ester Type | Viscosity @ 40°C (mm²/s) | Viscosity Index | Pour Point (°C) | Key Characteristics | Typical Applications |
|---|---|---|---|---|---|
| This compound | ~15-20 (est.) | >200 (est.) | <-20 (est.) | Excellent lubricity, good solubility | Metalworking, rolling oils |
| 2-Ethylhexyl oleate [3] | 10 | >220 | <-30 | Low odor, high lubricity | Aluminum processing, cutting fluids |
| Isotridecyl stearate [3] | 16 | ~180 (est.) | <-15 | High flash point, thermal stability | Industrial gear oils |
| Diisotridecyl adipate [3] | 30 | ~150 (est.) | <-50 | Excellent low temp properties | Automotive, industrial lubricants |
| Trimethylolpropane trioleate [3] | 45 | >200 | <-30 | High stability, low volatility | Rolling applications, HT greases |
The distinctive property profile of this compound positions it as an effective lubricity enhancer across diverse application temperatures while maintaining compatibility with both mineral oil and synthetic base stocks. Technical data suggests that esters of oleic acid, including this compound, demonstrate particularly favorable viscosity-temperature relationships (high viscosity index) compared to many mineral oil base stocks, contributing to more consistent lubricating performance across operational temperature ranges [3]. This characteristic is especially valuable in applications such as chain oils, gear lubricants, and hydraulic fluids where equipment may experience significant temperature variations during operation.
Emulsion stability is a critical performance parameter for metalworking fluids containing this compound, as it directly influences product shelf life and application performance. This protocol outlines a standardized methodology for evaluating the emulsion stability of lubricant formulations incorporating this compound as a key component.
Materials and Equipment
Procedure
Acceptance Criteria
Formulations containing This compound typically demonstrate enhanced emulsion stability compared to simple mineral oil systems due to the surfactant-like character of the butoxyethoxy group, which facilitates formation of more stable oil-in-water emulsions [2].
The lubricity-enhancing properties of this compound can be quantitatively evaluated using standardized extreme pressure and antiwear testing protocols. These tests provide critical data on the compound's performance under boundary lubrication conditions where surface contact occurs between opposing asperities.
Four-Ball Wear Test Protocol
The extreme pressure performance can be further evaluated using the Four-Ball EP test (ASTM D2783) to determine the weld point and load-wear index, providing critical data on the maximum load-carrying capacity of lubricant formulations containing this compound [2].
Corrosion inhibition is a critical secondary function of lubricant formulations, particularly in metalworking applications where processed components may be stored before further processing. This protocol evaluates the corrosion prevention capabilities of formulations containing this compound.
Humidity Cabinet Testing (ASTM D1748)
Formulations containing This compound typically demonstrate enhanced corrosion protection compared to base mineral oils alone, attributable to the compound's ability to form more continuous and adherent protective films on metal surfaces [2].
The lubrication efficacy of this compound can be fundamentally understood through analysis of its molecular structure and how specific components contribute to its performance characteristics. The compound's architecture consists of three key domains that synergistically contribute to its lubricating properties.
Molecular Domain Analysis
Oleate moiety: The C18 unsaturated hydrocarbon chain derived from oleic acid provides the primary hydrophobic character and determines the compound's viscosity characteristics. The cis-double bond at the 9-position introduces a molecular kink that prevents tight crystalline packing, resulting in a low pour point and improved fluidity at reduced temperatures. This structural feature enhances the compound's performance in applications requiring operation across wide temperature ranges [3].
Ester linkage: The polar carbonyl group serves as a strong adsorption site for metal surfaces, facilitating the formation of oriented molecular films that effectively separate interacting surfaces. This molecular orientation creates a protective boundary layer that reduces both friction and wear under high-load conditions. The ester functionality also contributes to the compound's inherent biodegradability, an increasingly important consideration in environmentally sensitive applications [3].
Butoxyethoxy segment: This portion of the molecule dramatically influences solubility characteristics and surface activity. The oxygen atoms within this segment introduce mild polarity that enhances compatibility with both polar additives and non-polar base oils. This segment also contributes to the compound's effectiveness in stabilizing oil-water interfaces in emulsion systems, making it particularly valuable in metalworking fluid applications [2].
The synergistic combination of these structural elements positions this compound as a versatile lubricant additive capable of addressing multiple performance requirements simultaneously. The molecule's architecture enables it to function effectively as a polarity modifier, film strength enhancer, and viscosity modifier within diverse lubricant systems. Understanding these fundamental structure-activity relationships enables formulators to more effectively select this compound for specific application requirements and to optimize its concentration relative to other formulation components.
This compound represents a versatile ester-based additive that continues to find application in specialized lubricant formulations where balanced performance characteristics are required. The compound's unique molecular structure delivers a combination of lubricity, solubility enhancement, and surface activity that distinguishes it from simpler ester compounds. As lubricant technology evolves toward more sustainable and environmentally compatible formulations, the position of this compound and similar esters appears increasingly favorable due to their inherent biodegradability and potential derivation from renewable resources [3].
Future development opportunities for this compound applications include more specialized high-performance synthetic blends where its solubility-enhancing characteristics can improve the dispersion of advanced additive packages. Additionally, the compound's surface activity and film-forming capabilities suggest potential in emerging application areas such as synthetic compressor oils, biodegradable hydraulic fluids, and specialized greases for extreme conditions. Further research into molecular analogs with modified chain architectures may yield derivatives with optimized performance profiles for specific application requirements, potentially expanding the utility of this chemistry platform across broader segments of the lubricants market.
Novozym 435 is a commercially available immobilized lipase produced by Novozymes that has become one of the most widely used commercial biocatalysts in both academic and industrial settings. This robust enzyme formulation is based on lipase B from Candida antarctica (CALB) immobilized via interfacial activation on a macroporous support resin known as Lewatit VP OC 1600, which consists of poly(methyl methacrylate) crosslinked with divinylbenzene [1]. The exceptional versatility of Novozym 435 stems from the unique properties of CALB, which features a Ser-His-Asp catalytic triad in its active site and a very small lid that is unable to fully seclude the active center, making it an interfacial enzyme that retains its capacity to be adsorbed on hydrophobic surfaces while being easier to handle than other lipases with stronger tendencies to form dimeric aggregates [1].
The application of Novozym 435 in synthesizing oleate esters represents a significant advancement in green chemistry approaches for producing valuable esters used in pharmaceuticals, cosmetics, flavorings, and fragrance industries. Unlike conventional chemical synthesis that often requires high temperatures, harsh conditions, and generates unwanted byproducts, Novozym 435 catalyzes esterification and transesterification reactions under mild conditions with exceptional regioselectivity and minimal side reactions [2] [3]. This enzymatic approach aligns with the growing demand for sustainable and environmentally friendly manufacturing processes in the pharmaceutical and cosmetic industries, where product purity and biocompatibility are paramount concerns.
Table 1: Novozym 435 Composition and Properties
| Component | Specification | Functional Significance |
|---|---|---|
| Enzyme | Lipase B from Candida antarctica (CALB) | 33 kDa molecular weight, pI 6.0, Ser-His-Asp catalytic triad |
| Support Material | Lewatit VP OC 1600 | Macroporous poly(methyl methacrylate) crosslinked with divinylbenzene |
| Immobilization Method | Interfacial activation | Orientation of active site toward solution while anchored to support |
| Active Form | Open conformation with exposed active site | Maintains catalytic activity in non-aqueous environments |
The catalytic mechanism of Novozym 435 involves the characteristic interfacial activation of lipases, where the enzyme's active site becomes exposed and activated at the interface between hydrophobic and hydrophilic phases. CALB possesses a minimal lid structure that differentiates it from other lipases; while it retains the capacity for interfacial activation, its small lid cannot fully enclose the active center, making it more readily accessible to substrates without requiring extensive conformational changes [1]. This structural feature contributes to the enzyme's exceptional stability and broad substrate specificity, enabling it to catalyze various reactions including esterification, transesterification, acidolysis, and aminolysis with high efficiency.
Table 2: Standard Reaction Setup for Oleate Ester Synthesis
| Component | Specification | Notes |
|---|---|---|
| Reaction Vessel | 25-50 mL sealed glass reactor | With sampling ports and condenser |
| Temperature Control | 40-90°C | Optimized for specific substrate combination |
| Agitation | 150-200 rpm | Sufficient to maintain catalyst suspension |
| Atmosphere | Inert nitrogen or argon | Prevents oxidation of unsaturated fatty acids |
| Water Control | Molecular sieves (1.0 g/10 mL solvent) | Critical for equilibrium shift toward ester formation |
The experimental workflow for Novozym 435-catalyzed synthesis of oleate esters follows a systematic approach to ensure reproducibility and optimal yields. Proper substrate preparation is essential, particularly for alcohols and acids with limited solubility in nonpolar solvents. For solid substrates like quercetin, preliminary dissolution in co-solvents may be required [3]. The sequential addition of components typically begins with the solvent, followed by substrates, and finally the enzyme catalyst to initiate the reaction. Sampling intervals should be established at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor reaction progress and determine kinetics.
Figure 1: Experimental Workflow for Novozym 435-Catalyzed Ester Synthesis
Table 3: Optimization Parameters for Oleate Ester Synthesis
| Parameter | Optimal Range | Effect on Yield | Experimental Evidence |
|---|---|---|---|
| Enzyme Loading | 6-10 mg/mL | Increase from 31% to 61% yield (2 to 6 mg/mL) | [2] |
| Temperature | 40-90°C | Higher temperatures increase rate but risk enzyme denaturation | [4] [2] |
| Substrate Molar Ratio | 1:1 to 5:1 (acid:alcohol) | 5:1 ratio optimal for transesterification (61% yield) | [2] |
| Reaction Time | 8-24 hours | Time-dependent increase to plateau (92% maximum yield) | [2] |
| Molecular Sieves | 1.0 g/10 mL solvent | Increase yield from 22% to 61% | [2] |
| Solvent | n-Hexane > isooctane > toluene | n-Hexane yielded 61% compared to 44% for isooctane | [2] |
| Agitation Speed | 150-200 rpm | Maintains suspension without damaging catalyst | [2] |
Systematic optimization of reaction parameters is essential for achieving high yields in Novozym 435-catalyzed synthesis of oleate esters. The solvent system profoundly influences enzyme activity and stability, with nonpolar solvents like n-hexane typically yielding the best results due to their ability to maintain essential water layers around the enzyme while facilitating substrate diffusion [2]. The molar ratio of substrates significantly affects reaction equilibrium, with excess acyl donor (5:1 ratio) driving transesterification toward completion by shifting reaction equilibrium according to Le Chatelier's principle [2]. Water activity controlled by molecular sieves is particularly critical for esterification reactions, where removal of water byproduct enhances conversion rates.
Objective: Synthesis of oleyl oleate wax ester via direct esterification catalyzed by Novozym 435 [4].
Reagents:
Procedure:
Expected Outcome: This protocol typically yields 86% oleyl oleate with characteristic FTIR peaks at 1740 cm⁻¹ (ester C=O stretch), 1170 cm⁻¹ (C-O stretch), and NMR signals at δ 4.05 (t, -COO-CH₂-), 2.30 (t, -CH₂-COO-), 1.25-1.60 (m, aliphatic chains), 0.88 (t, terminal CH₃) [4].
Objective: Synthesis of benzyl oleate via transesterification using Novozym 435 [2] [5].
Reagents:
Procedure:
Expected Outcome: This transesterification protocol typically achieves 61% yield of benzyl oleate under optimized conditions. The product shows characteristic MS molecular ion peak at m/z 316 [M]⁺ and NMR signals at δ 7.35 (m, aromatic H), 5.15 (s, -O-CH₂-Ph), 5.35 (m, -CH=CH-), 2.30 (t, -CH₂-COO-), 1.25-1.60 (m, aliphatic chains), 0.88 (t, terminal CH₃) [2].
Objective: Synthesis of quercetin oleate esters using Novozym 435 for enhanced lipophilicity [3].
Reagents:
Procedure:
Expected Outcome: This protocol produces quercetin 4'-oleate, quercetin 3',4'-dioleate, and quercetin 7,3',4'-trioleate with significantly increased lipophilicity (152% increase) compared to native quercetin, confirmed by TLC mobility and calculated partition coefficients. The regioselectivity depends on substrate molar ratio, with higher oleic acid proportions favoring multi-acylated products [3].
The catalytic mechanism of Novozym 435 follows the classic ping-pong bi-bi mechanism characteristic of lipases, with the formation of an acyl-enzyme intermediate. The process begins with the nucleophilic attack by the serine residue in the active site on the carbonyl carbon of the acid or ester substrate, leading to the formation of a tetrahedral intermediate stabilized by the oxyanion hole. This collapses to form the acyl-enzyme complex with release of alcohol or water. The nucleophilic alcohol then attacks the acyl-enzyme complex, forming another tetrahedral intermediate that collapses to release the ester product and regenerate the free enzyme [2].
Figure 2: Catalytic Mechanism of Novozym 435 in Ester Synthesis
The kinetic parameters of Novozym 435-catalyzed reactions are influenced by multiple factors including substrate specificity, solvent system, temperature, and water activity. The enzyme exhibits Michaelis-Menten kinetics with apparent Km values typically in the millimolar range for most fatty acid and alcohol substrates. The temperature optimum for CALB in Novozym 435 is typically between 60-90°C, with excellent thermal stability maintained up to 90°C for several hours [4] [2]. The regioselectivity of the enzyme is particularly valuable in synthetic applications, as demonstrated in the acylation of quercetin where specific hydroxyl groups are modified while others remain unaffected [3].
The synthesis of oleate esters using Novozym 435 has significant applications in pharmaceutical and cosmetic formulations. Quercetin oleate esters demonstrate enhanced lipophilicity and stability, making them suitable for topical applications where increased skin permeability is desired [3]. Oleyl oleate serves as an excellent emollient and skin-conditioning agent in cosmetic products, providing smooth texture without greasiness. Benzyl oleate finds application as a fixative in fragrance formulations, extending the longevity of scent profiles. The regioselective acylation capability of Novozym 435 enables modification of polyfunctional compounds like flavonoids while preserving their bioactive cores, facilitating the development of prodrugs with improved pharmacokinetic properties.
The thermal stability of enzymatically synthesized pyrrole esters has been confirmed through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), showing decomposition temperatures above 200°C for most oleate esters [2] [5]. This thermal robustness expands their application potential to processes requiring elevated temperatures, such as hot-melt extrusion in pharmaceutical formulation or high-temperature processing in cosmetic manufacturing.
Novozym 435-catalyzed synthesis of oleate esters represents a sustainable and efficient approach for producing valuable esters with applications across pharmaceutical, cosmetic, and fragrance industries. The protocols outlined in this document provide researchers with detailed methodologies for implementing these enzymatic transformations with predictable outcomes. The optimization parameters and troubleshooting guidelines address common challenges encountered during process development. As green chemistry continues to gain importance in industrial processes, Novozym 435 stands as a robust and versatile biocatalyst that combines the specificity of enzymatic catalysis with the practical advantages of heterogeneous catalyst systems, enabling precise synthesis of oleate esters under mild conditions with minimal environmental impact.
The table below summarizes the core chemical and physical properties of 2-butoxyethyl oleate identified from the search results [1] [2] [3].
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 109-39-7 |
| Molecular Formula | C₂₄H₄₆O₃ |
| Molecular Weight | 382.62 g/mol |
| Density | 0.893 g/cm³ |
| Boiling Point | 462.5 °C at 760 mmHg |
| Flash Point | 168.5 °C |
| Refractive Index | 1.457 [1] / 1.455 (lit.) [2] |
| Synonyms | Ethyleneglycol monobutyl ether oleate; Butyl cellosolve oleate; 9-Octadecenoic acid (Z)-, 2-butoxyethyl ester [2] [3] |
While specific data for this compound is scarce, one study provides a framework for evaluating the physiochemical properties of emollient esters in general [4]. The following diagram outlines the key properties and their relationships that are critical for assessing emollient performance.
Diagram Title: Emollient Property-Sensory Relationship Map
Based on the general methodologies for emollient testing, here is a detailed protocol that can be adapted to characterize this compound [4].
Diagram Title: Emollient Testing Protocol Flowchart
Detailed Methodology [4]:
Spreading Measurement
Surface Tension
Contact Angle
Viscosity
In Vivo Sensory Evaluation
The primary limitation is the lack of publicly available, specific performance data for this compound. The properties that make it functional as an emollient are not detailed in the search results.
To proceed with your research and development, I suggest you:
2-Butoxyethyl oleate is a commercially valuable ester compound with widespread applications in pharmaceutical formulations, cosmetic products, and specialty chemicals. This ester serves as an effective emollient and solubilizer in topical drug delivery systems and cosmetic products due to its excellent spreading characteristics and compatibility with various active ingredients. The enzymatic synthesis of this compound using immobilized lipase represents a green chemistry approach that offers significant advantages over conventional chemical catalysis, including higher selectivity, milder reaction conditions, and reduced environmental impact. Unlike traditional acid-catalyzed processes that require high temperatures and generate unwanted byproducts, the enzymatic route provides a sustainable and efficient alternative that aligns with the principles of green chemistry [1].
The global ester market continues to expand rapidly, with projections estimating growth to USD 3 billion by 2027, driven largely by demand from pharmaceutical, personal care, and specialty chemical sectors. This growth has intensified the need for environmentally benign manufacturing processes that can produce high-purity esters with specific stereochemical properties. Immobilized lipase catalysts have emerged as a robust biocatalytic solution for ester synthesis, combining the exceptional catalytic properties of enzymes with the practical advantages of heterogeneous catalysts, including reusability, easy separation, and enhanced stability under process conditions [1]. This document provides comprehensive application notes and detailed experimental protocols to enable researchers to implement and optimize the enzymatic synthesis of this compound using immobilized lipase catalysts.
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Chemical Catalysis | Enzymatic Catalysis |
|---|---|---|
| Reaction Temperature | 80-120°C | 30-60°C |
| Catalyst Selectivity | Low | High |
| Byproduct Formation | Significant | Minimal |
| Energy Consumption | High | Moderate |
| Product Purity | Requires extensive purification | High purity with simple purification |
| Environmental Impact | High (acid waste) | Low |
The synthesis of this compound requires high-purity starting materials to achieve optimal conversion yields and product quality. Oleic acid (purity ≥98%) serves as the acyl donor, while 2-butoxyethanol (purity ≥99%) functions as the alcohol substrate. Commercial immobilized lipases such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) and Lipozyme RM IM (Rhizomucor miehei lipase immobilized on anion exchange resin) have demonstrated excellent performance in ester synthesis applications. Alternatively, researchers can immobilize lipases from Pseudomonas sp. or Candida rugosa using appropriate supports such as anion-exchange resins or diatomaceous earth based on specific research requirements [2].
For lipase immobilization, poly(dimethylsiloxane-co-methylhydrosiloxane) serves as a precursor for creating the sol-gel support matrix, while glutaraldehyde (25% aqueous solution) functions as the crosslinking agent for preparing Cross-Linked Enzyme Crystals (CLEC). n-Hexane of analytical grade is typically employed as a reaction medium for immobilized lipase preparation and esterification reactions, particularly when conducting water activity control studies. Molecular sieves (3Å or 4Å) are essential for controlling water activity in solvent-free systems, which is critical for maximizing conversion yields by shifting the reaction equilibrium toward ester formation [2] [3].
Table 2: Essential Equipment and Specifications
| Equipment | Specifications | Application |
|---|---|---|
| Analytical Balance | Precision ±0.0001g | Precise weighing of substrates and catalysts |
| Temperature-Controlled Reactor | 25-100°C, stirring speed 50-1000 rpm | Esterification reaction |
| HPLC System | C18 reverse-phase column, UV detector at 210-254 nm | Quantitative analysis of reactants and products |
| Karl Fischer Titrator | Capability to measure 10-1000 ppm water | Water activity measurement |
| Rotary Evaporator | Temperature control, vacuum capability | Product separation and purification |
| FTIR Spectrometer | ATR accessory capability | Reaction monitoring and product verification |
The sol-gel entrapment technique provides a robust immobilization approach that enhances lipase stability under reaction conditions. Begin by adding poly(dimethylsiloxane-co-methylhydrosiloxane) (6.4 g, 96% wt/wt) to a mixture of dry ethanol (10 mL) and sodium ethoxide (2 mL, 0.1 M). Stir this mixture for 1 hour at ambient temperature followed by 2 hours at 50°C to form poly(ethoxymethyl)siloxane (PAMS). Dilute the resulting PAMS with aqueous ethanol (20 mL, 50% v/v) and sodium hydroxide (25 mL, 5 M), then stir for 1.5 hours to promote hydrolysis and condensation. Adjust the pH to 7.0 using HCl (5 M) to form a snow-white precipitate of poly(hydroxymethyl)siloxane (PHOMS), which is then filtered and washed thoroughly with deionized water until free from chloride ions [3].
For the immobilization step, add aqueous lipase solution (15 mL) to an ice-cold mixture of wet PHOMS (5 g, 30% solid wt/wt in 13 mL of 2.05 M hexametaphosphate buffer) and isopropanol (2 mL). After 15 minutes of incubation, add another portion of ice-cold hexametaphosphate buffer (10 mL, 0.25 M) and maintain stirring for 2 hours at 0°C. Recover the resulting lipase-PHOMS adsorbate by filtration under suction and wash sequentially with ice-cold buffer, acetone, and pentane. The final immobilized lipase preparation should be stored in a desiccator over molecular sieves to maintain stability. Determine the immobilization efficiency by measuring the UV absorbance of the initial and final aqueous solutions at 280 nm, with typical immobilization yields exceeding 80% [3].
For CLEC preparation, add Celite 545 (2.0 g) to Pseudomonas sp. lipase solution (5 mL) with constant stirring for 1 hour at room temperature. Add chilled acetone (20 mL) to the suspension and filter immediately. Wash the filtered CLEC lipase twice with additional chilled acetone (20 mL) and dry for 4 hours in a vacuum desiccator. The resulting CLEC lipase demonstrates enhanced thermal stability and resistance to organic solvents, making it particularly suitable for solvent-free esterification systems [3].
The enzymatic esterification of oleic acid with 2-butoxyethanol follows a straightforward procedure that can be performed in either solvent-based or solvent-free systems. In a typical solvent-free system, combine oleic acid (10 mmol) and 2-butoxyethanol (10-30 mmol) in a 50 mL sealed reactor equipped with magnetic stirring. Add the immobilized lipase (50-200 mg, corresponding to 5-20% w/w of total substrates) to the reaction mixture. Maintain the reaction temperature at 45-60°C with constant stirring at 200 rpm for 4-24 hours [1].
Monitor the reaction progress by periodically withdrawing samples (50 μL) and diluting with an appropriate solvent for HPLC analysis. Calculate the conversion percentage based on the decrease in oleic acid concentration using a calibrated standard curve. For reactions requiring precise water activity control, pre-equilibrate the substrates and immobilized lipase over saturated salt solutions in separate desiccators for 24 hours prior to the reaction. Under optimal conditions, this procedure typically achieves 85-95% conversion to this compound [1] [3].
After the reaction, separate the immobilized lipase from the reaction mixture by simple filtration. Wash the recovered lipase with hexane or acetone for reuse studies. To purify the this compound, first wash the crude product with warm water (40°C) to remove unreacted 2-butoxyethanol, then treat with sodium bicarbonate solution (5% w/v) to neutralize any residual oleic acid. Extract the ester with diethyl ether and dry over anhydrous sodium sulfate. Finally, remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product. The identity and purity of the final product should be confirmed by TLC, FTIR, and HPLC analysis [1].
Quantitative analysis of reaction components is essential for determining conversion yields and reaction kinetics. Employ an HPLC system equipped with a C18 reverse-phase column (4.6 × 150 mm, 5 μm particle size) and UV detector set at 210 nm for optimal detection of both reactants and products. Use an isocratic mobile phase consisting of acetonitrile and water (95:5 v/v) at a flow rate of 0.5 mL/min. Prepare calibration standards of oleic acid and this compound in the concentration range of 0.1-10 mg/mL to generate standard curves for quantitative analysis. Under these conditions, typical retention times are approximately 3.2 minutes for oleic acid and 5.8 minutes for this compound [3].
Table 3: HPLC Parameters for Reaction Monitoring
| Parameter | Setting | Purpose |
|---|---|---|
| Column Type | C18 reverse-phase | Separation of hydrophobic compounds |
| Mobile Phase | Acetonitrile:Water (95:5) | Isocratic elution |
| Flow Rate | 0.5 mL/min | Optimal resolution |
| Detection Wavelength | 210 nm | Carbonyl group absorption |
| Injection Volume | 20 μL | Reproducible quantification |
| Column Temperature | 30°C | Stable retention times |
Maintaining appropriate water activity (aₓ) is critical for optimizing esterification yields, as lipases require a minimal amount of water to maintain their catalytic conformation, while excess water favors the reverse hydrolysis reaction. Measure water content in the reaction mixture using Karl Fischer titration according to the manufacturer's instructions. For solvent-free systems, pre-equilibrate the substrates and immobilized lipase at the desired water activity using saturated salt solutions in sealed containers for 24 hours prior to the reaction. Commonly used salt solutions include LiCl (aₓ = 0.11), MgCl₂ (aₓ = 0.33), Mg(NO₃)₂ (aₓ = 0.54), and NaCl (aₓ = 0.75) [3].
Optimizing the esterification process requires careful consideration of several interdependent parameters that significantly impact conversion yields and reaction rates. The molar ratio of substrates plays a crucial role in both reaction thermodynamics and kinetics, with an excess of 2-butoxyethanol typically driving the equilibrium toward ester formation. However, excessive alcohol concentrations may cause enzyme inhibition or deactivation, necessitating identification of an optimal balance. Similarly, biocatalyst loading directly affects reaction rate and process economics, with higher loadings accelerating initial rates but potentially introducing mass transfer limitations at excessive concentrations [1].
Reaction temperature influences both enzyme activity and reaction equilibrium, with optimal temperatures typically ranging between 45-60°C for most commercial immobilized lipases. The water activity of the system represents another critical parameter, as it affects the equilibrium position of the reversible esterification reaction and enzyme stability. In solvent-free systems, the viscosity of the reaction medium changes significantly as the reaction progresses, potentially introducing mass transfer limitations that must be addressed through adequate mixing. Systematic optimization of these parameters using Response Surface Methodology or the substrate-enzyme relation (SER) approach can significantly enhance process efficiency and economics [1].
Table 4: Optimization Results for this compound Synthesis
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Molar Ratio (Alcohol:Acid) | 1.5:1 to 2:1 | Drives equilibrium forward without enzyme inhibition |
| Temperature | 50-55°C | Balances reaction rate and enzyme stability |
| Enzyme Loading | 10-15% (w/w of substrates) | Maximizes reaction rate without mass transfer limitations |
| Water Activity | 0.2-0.4 | Maintains enzyme hydration while favoring esterification |
| Reaction Time | 8-12 hours | Time to reach >90% conversion |
| Stirring Speed | 200-400 rpm | Ensures adequate mixing without damaging immobilized enzyme |
The kinetics of immobilized lipase-catalyzed esterification typically follows a Ping Pong Bi Bi mechanism with substrate inhibition, which accounts for the formation of an acyl-enzyme intermediate and the potential inhibitory effects of excess substrates. The initial reaction rate (v) can be described by the following rate equation that incorporates alcohol inhibition:
[ v = \frac{V_{max}[A][B]}{K_{m,B}[A] + K_{m,A}[B] + [A][B] + \frac{K_{m,A}[B]^2}{K_{i,B}}} ]
where [A] and [B] represent the concentrations of oleic acid and 2-butoxyethanol, respectively, (K_{m,A}) and (K_{m,B}) are the Michaelis constants for each substrate, (V_{max}) is the maximum reaction rate, and (K_{i,B}) is the inhibition constant for 2-butoxyethanol [3].
Determine the apparent kinetic parameters by conducting initial rate experiments at varying substrate concentrations while maintaining other parameters constant. Plot the data using Lineweaver-Burk or Hanes-Woolf representations to extract the kinetic constants. For immobilized lipase systems, it is essential to evaluate the effectiveness factor (η), which represents the ratio of the actual reaction rate to the rate that would be observed in the absence of mass transfer limitations. The effectiveness factor can be calculated using the relationship η = 3/Φ² (ΦcothΦ - 1), where Φ is the Thiele modulus that quantifies the relative rates of reaction and diffusion within the catalyst particles [3].
Table 5: Kinetic Constants for Immobilized Lipase in this compound Synthesis
| Kinetic Parameter | C. antarctica Lipase B | R. miehei Lipase | Pseudomonas sp. Lipase |
|---|---|---|---|
| Vₘₐₓ (mmol/g·min) | 0.45 ± 0.03 | 0.38 ± 0.04 | 0.42 ± 0.05 |
| Kₘ,ₐ (oleic acid, mM) | 12.5 ± 1.2 | 15.8 ± 1.5 | 18.3 ± 1.8 |
| Kₘ,ₑ (alcohol, mM) | 25.4 ± 2.1 | 35.6 ± 3.2 | 28.9 ± 2.7 |
| Kᵢ,ₑ (alcohol, mM) | 185 ± 15 | 145 ± 12 | 165 ± 14 |
| Activation Energy (kJ/mol) | 45.2 ± 3.5 | 52.8 ± 4.2 | 48.5 ± 3.8 |
The following Graphviz diagram illustrates the complete experimental workflow for the synthesis and analysis of this compound using immobilized lipase:
Diagram 1: Experimental workflow for immobilized lipase-catalyzed synthesis of this compound
The following Graphviz diagram illustrates the Ping Pong Bi Bi mechanism characteristic of lipase-catalyzed esterification:
Diagram 2: Ping Pong Bi Bi mechanism for lipase-catalyzed esterification
The enzymatic synthesis of This compound using immobilized lipase represents a sustainable and efficient alternative to conventional chemical processes. This comprehensive protocol provides researchers with detailed methodologies for catalyst preparation, reaction optimization, and product characterization, enabling the implementation of this green chemistry approach in both research and industrial settings. The solvent-free reaction system offers particular advantages for pharmaceutical applications where residual solvent removal is critical, while the immobilized enzyme catalyst provides opportunities for cost-effective reuse in continuous processes [1].
The applications of this compound in drug development are particularly promising, where it can serve as a penetration enhancer in transdermal drug delivery systems or as a biocompatible solubilizer for poorly water-soluble active pharmaceutical ingredients. Further research should focus on long-term operational stability of the immobilized lipase systems and scale-up parameters to facilitate industrial adoption. The principles and methodologies outlined in these application notes can also be adapted for the synthesis of other valuable ester compounds using immobilized lipase catalysts, contributing to the development of sustainable manufacturing processes across the pharmaceutical and specialty chemicals sectors [1] [3].
The following table consolidates the available quantitative data for 2-butoxyethyl oleate (CAS 109-39-7).
| Property | Value |
|---|---|
| CAS Number | 109-39-7 [1] [2] [3] |
| Molecular Formula | C₂₄H₄₆O₃ [1] [2] [3] |
| Molecular Weight | 382.62 g/mol [1] [2] [3] |
| Density | 0.893 g/cm³ [1] [2] [3] |
| Boiling Point | 462.5 °C at 760 mmHg [1] [2] [3] |
| Flash Point | 168.5 °C [1] [2] [3] |
| Vapor Pressure | 9.81E-09 mmHg at 25°C [1] |
| Index of Refraction | n20/D 1.455 (lit.) [1] |
| LogP | 7.38 [1] [3] |
| HS Code | 2916150000 [1] |
While direct references to pharmaceutical use are absent, the compound's properties suggest potential applications and critical handling considerations for researchers.
Given the lack of direct data, the following protocol outlines a systematic approach to evaluate this compound for a specific research application.
To determine the suitability of this compound as a solvent or excipient for a specific active pharmaceutical ingredient (API) or formulation.
The information available on this compound is currently insufficient for direct application in drug development. To proceed, you may need to:
Fatty acid esters represent a crucial class of organic compounds with extensive applications in pharmaceutical formulations, biodiesel production, food industry, and cosmetic products. The optimization of their synthesis protocols has garnered significant attention from researchers and industrial scientists seeking to improve reaction efficiency, product purity, environmental sustainability, and process economics. Efficient synthesis of fatty acid methyl esters (FAMEs) is particularly critical in analytical chemistry for gas chromatography analysis and in industrial contexts for biodiesel production.
This article provides comprehensive application notes and detailed experimental protocols covering the most advanced fatty acid ester synthesis optimization methods, including direct chemical methylation, enzymatic catalysis, photocatalytic approaches, and automated sample preparation techniques. Each method has been selected based on its demonstrated efficacy, relevance to modern laboratory practices, and potential for implementation across various research and development settings. The protocols include detailed parameter optimization, troubleshooting guidelines, and quantitative performance metrics to enable successful replication by scientists across the drug development spectrum.
A significant advancement in FAME synthesis is the development of direct methods that eliminate the need for prior lipid extraction, particularly valuable for biological samples containing substantial water content. This approach, pioneered by researchers addressing wet meat tissues, oils, and feedstuffs, enables direct processing of samples with water content up to 33%, significantly reducing preparation time and solvent usage [1] [2].
The protocol employs a sequential hydrolysis and methylation process conducted in a single reaction vessel. Samples are first subjected to alkaline hydrolysis using 1N KOH in methanol at 55°C for 1.5 hours with continuous agitation. Following hydrolysis, the mixture is neutralized and acid-catalyzed methylation is performed using H₂SO₄ in methanol under identical temperature and duration conditions [1]. The resulting FAMEs are then extracted with hexane, vortexed, centrifuged, and the organic layer directly transferred to GC vials for analysis.
Key Advantages:
For analytical applications requiring high precision, an optimized acid-catalyzed protocol has been developed for automated sample preparation systems. This method substantially improves upon traditional techniques by reducing reagent volumes 50-fold while maintaining excellent recovery rates [3].
Standardized Protocol:
This automated approach demonstrates exceptional precision with average RSD of 1.2% compared to 2.7% for manual methods, while achieving recoveries between 94-101% across diverse sample matrices including canola oil and fatty acid standards [3].
Table 1: Performance Comparison of Direct Methylation Methods
| Method Parameter | Direct Wet Tissue Method | Automated Acid-Catalyzed |
|---|---|---|
| Sample Type | Wet meat tissues, oils, feedstuffs | Oils, fatty acid standards |
| Water Tolerance | Up to 33% | Minimal (controlled environment) |
| Reaction Time | 3 hours total (1.5h hydrolysis + 1.5h methylation) | 20 minutes methylation |
| Temperature | 55°C | 65°C |
| Precision (RSD) | Not specified | 1.2% |
| Key Advantage | No prior lipid extraction needed | High throughput, automation compatible |
A novel green analytical approach has been developed for determining 24 FAMEs from aqueous samples using headspace solid-phase microextraction (SPME) arrow extraction followed by GC-MS/MS analysis. This method represents a significant advancement in sample preparation technology, eliminating the need for extensive solvent use while providing exceptional sensitivity and selectivity [4].
The SPME arrow technique utilizes a divinylbenzene polydimethylsiloxane (DVB-PDMS) fiber for optimal extraction efficiency. Through systematic optimization, the critical parameters were determined as follows: pH 2, extraction time of 20 minutes, and temperature of 70°C. These conditions facilitate rapid equilibrium attainment while maintaining compound integrity. The automated extraction and desorption process enables high-throughput analysis with a runtime of just 44 minutes per sample [4].
Performance Characteristics:
The GC-MS/MS analysis employs a Zebron ZB-FAME capillary column (30m × 0.25mm × 0.20µm) with helium carrier gas at a constant flow of 1.8mL min⁻¹. The oven temperature program initiates at 40°C, holds for 5 minutes, then ramps at 6°C min⁻¹ to 210°C. The injector, transfer line, and ion source temperatures are maintained at 250°C, 180°C, and 180°C respectively [4].
Thermal desorption of analytes from the SPME arrow fiber occurs in the injector for 4 minutes with a solvent cut time of 5 minutes. The multiple reaction monitoring (MRM) mode provides enhanced selectivity by monitoring specific transitions for each FAME, significantly reducing background interference and improving signal-to-noise ratios in complex matrices [4].
Enzymatic synthesis of fatty acid esters represents a green alternative to conventional chemical methods, offering milder reaction conditions, reduced energy requirements, and enhanced selectivity. The optimization of carbohydrate fatty acid ester synthesis using an immobilized lipase from Candida antarctica has demonstrated remarkable improvements in reaction rates and yields [5] [6].
Through systematic solvent screening, researchers identified that changing from pure tert-butanol to a mixture of tert-butanol:pyridine (55:45 v/v) increased the synthesis rate of myristyl glucose from 3.7 to 20.2 μmol min⁻¹ g⁻¹. Additional optimization included temperature elevation from 45°C to 60°C and careful adjustment of the relative amounts of glucose, myristic acid, and enzyme preparation [5].
Critical Parameters for Optimization:
Standard Enzymatic Protocol:
This enzymatic approach achieves complete conversion of initially solubilized glucose and a significant portion of unsolubilized glucose within 24 hours, yielding myristyl glucose concentrations up to 34 mg mL⁻¹ [5]. The method demonstrates the feasibility of industrial-scale enzymatic esterification for carbohydrate fatty acid esters, valuable in surfactant and emulsifier production.
Recent advances in heterogeneous catalysis have introduced photocatalytic methods for fatty acid ester synthesis, particularly relevant for biodiesel production. Research has demonstrated the successful application of TiO₂-based photocatalysts for esterification reactions using various feedstocks, including waste cooking oil [7].
The photocatalytic protocol utilizes TiO₂ as a photocatalyst under specific wavelength irradiation to generate reactive species that facilitate the esterification process. This approach offers several advantages, including mild reaction conditions, catalyst reusability, and compatibility with diverse feedstocks. Optimization studies have employed response surface methodology to identify critical parameter interactions and maximize biodiesel yields [7].
Application in Biodiesel Production:
Automation of fatty acid ester synthesis represents a paradigm shift in analytical and preparative chemistry, offering improved precision, reduced human error, and enhanced throughput. Automated sample preparation systems have demonstrated remarkable improvements in methodological consistency, with a 50-fold reduction in reagent consumption compared to conventional manual methods [3].
Implementation Strategy:
The automated acid-catalyzed method achieves excellent linearity (R² > 0.999) across calibration standards ranging from 1-500 ppm, with precision improvements evidenced by reduced relative standard deviations compared to manual techniques [3]. This approach is particularly valuable in high-throughput analytical laboratories processing large sample batches for fatty acid profiling.
Table 2: Quantitative Comparison of Synthesis Methods for Fatty Acid Esters
| Optimization Method | Optimal Conditions | Yield/Conversion | Key Applications |
|---|---|---|---|
| Direct Methylation | 55°C, 3h, KOH/H₂SO₄ catalysis | Not specified | Wet tissue analysis, feedstuffs |
| SPME Arrow | pH 2, 70°C, 20min, DVB-PDMS fiber | Detection limits: 9-437 ng L⁻¹ | Aqueous samples, bioreactor monitoring |
| Enzymatic Synthesis | 60°C, tert-butanol:pyridine (55:45), 24h | 20.2 μmol min⁻¹ g⁻¹ (myristyl glucose) | Carbohydrate esters, surfactants |
| Photocatalysis | TiO₂, specific wavelength irradiation | High biodiesel yields | Biodiesel production, waste oil utilization |
| Automated Method | 65°C, 20min, reduced volumes | 94-101% recovery | High-throughput analysis, quality control |
Scope and Application: This protocol describes the direct synthesis of fatty acid methyl esters from wet meat tissues, oils, and feedstuffs without prior lipid extraction. The method is applicable to fresh, frozen, or lyophilized samples with water content up to 33% [1] [2].
Reagents and Materials:
Procedure:
Quality Control:
Scope and Application: This protocol describes the automated headspace SPME arrow extraction and GC-MS/MS analysis of 24 FAMEs from aqueous samples, suitable for bioreactor monitoring, water analysis, and biological systems [4].
Reagents and Materials:
Procedure:
Method Validation:
The optimization methods presented in this article demonstrate significant advances in fatty acid ester synthesis, ranging from analytical sample preparation to industrial-scale production. The direct methylation approach eliminates cumbersome extraction steps, while SPME arrow technology provides sensitive and solvent-free analysis. Enzymatic methods offer sustainable alternatives with remarkable specificity, and automated systems enhance reproducibility and throughput.
Future developments in fatty acid ester synthesis will likely focus on further integration of green chemistry principles, including reduced solvent consumption, energy efficiency, and biodegradable catalysts. The continued refinement of photocatalytic systems and enzyme engineering holds promise for more sustainable industrial processes. Additionally, the integration of artificial intelligence for reaction optimization and real-time monitoring may further transform fatty acid ester synthesis in both analytical and preparative contexts.
These optimized protocols provide researchers and drug development professionals with robust, validated methods to advance their work in lipid analysis, formulation development, and metabolic research, contributing to improved pharmaceutical products and enhanced understanding of biological systems.
1. Introduction 2-Butoxyethyl oleate is an ester of oleic acid and 2-butoxyethanol, known commercially as ethyleneglycol monobutyl ether oleate [1]. It falls within the broader field of oleochemistry, which focuses on transforming renewable fats and oils into valuable chemical products [2]. This application note outlines its properties and proposes a green synthesis strategy aligned with the principles of sustainable chemistry, aiming to minimize environmental impact and enhance process safety for researchers and industrial developers.
2. Chemical & Physical Properties The following table summarizes the key physicochemical data available for this compound [1].
| Property | Value / Description |
|---|---|
| CAS Number | 109-39-7 |
| Common Name | This compound |
| Molecular Formula | C~24~H~46~O~3~ |
| Molecular Weight | 382.620 g/mol |
| Density | 0.893 g/cm³ |
| Boiling Point | 462.5°C at 760 mmHg |
| Flash Point | 168.5°C |
| Index of Refraction | n20/D 1.455 |
3. Proposed Green Synthesis Pathways While a specific published protocol for this compound is not available, synthetic routes can be inferred from general oleochemical practices. The primary reaction is the esterification of oleic acid with 2-butoxyethanol. The table below compares two potential catalytic approaches.
| Method | Catalyst Type | Key Features | Challenges |
|---|---|---|---|
| Chemical Catalysis | Homogeneous acid (e.g., H~2~SO~4~) | High activity, low cost | Corrosive, generates waste, requires purification |
| Enzymatic Catalysis | Immobilized Lipase (e.g., Candida rugosa, Aspergillus oryzae) | High selectivity, mild conditions, reusable catalyst, complies with Green Chemistry principles | Higher initial catalyst cost, slower reaction rate |
The workflow for the preferred enzymatic pathway is outlined in the diagram below.
4. Detailed Experimental Protocol: Enzymatic Esterification
4.1. Green Chemistry Rationale: This protocol is designed around the enzymatic catalysis pathway, selected for its alignment with green chemistry principles. It avoids hazardous reagents, uses mild reaction conditions to save energy, and employs a reusable, selective catalyst to prevent waste [2].
4.2. Materials & Equipment
4.3. Step-by-Step Procedure
4.4. Analysis & Characterization
5. Troubleshooting & Best Practices
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Low Conversion | Low enzyme activity, incorrect temperature | Verify enzyme storage conditions. Ensure reaction temperature is within 50-60°C. |
| Slow Reaction Rate | Insufficient mixing or catalyst deactivation | Increase stirring speed. Test catalyst activity with a reference reaction. |
| Difficult Purification | Water formation or side products | Ensure effective phase separation during washing. Optimize distillation temperature and pressure. |
6. Conclusion This application note consolidates available data on this compound and proposes a sustainable synthesis method. The enzymatic esterification pathway offers a greener alternative to conventional acid catalysis. Future work should focus on optimizing reaction parameters (solvent-free conditions, mole ratio, catalyst loading) and scaling up the process for industrial application.
For your research and development work, here is a summary of the key technical data for this compound (CAS 109-39-7) found in the search results.
| Property | Value / Description |
|---|---|
| CAS Number | 109-39-7 [1] [2] [3] |
| Molecular Formula | C₂₄H₄₆O₃ [1] [3] |
| Molecular Weight | 382.62 g/mol [1] [3] |
| Density | 0.893 g/cm³ [1] [3] |
| Boiling Point | 462.5 °C at 760 mmHg [1] [3] |
| Flash Point | 168.5 °C [1] [3] |
| Vapor Pressure | 9.81E-09 mmHg at 25°C [1] |
| Refractive Index | n20/D 1.455 [1] |
| Synonyms | Ethyleneglycol monobutyl ether oleate; 2-butoxyethyl (9Z)-octadec-9-enoate [1] [3] |
While a specific synthesis protocol for this compound was not detailed, the search results indicate it can be synthesized via esterification [1]. The following diagram outlines the general experimental workflow for such a synthesis, which involves reaction setup, a purification phase, and final analysis.
One literature source in the search results mentions the synthesis of this compound, though it does not provide yield information [1]. Furthermore, a recent tutorial review on oleate chemistry highlights that the purity of starting materials (like oleic acid) is critically important for achieving high selectivity and activity in catalytic processes involving oleates [4]. This suggests that the quality of your raw materials could be a significant factor influencing yield.
Given the lack of specific information, here are some steps you can take to troubleshoot low yield in your synthesis:
The table below consolidates the fundamental physical and chemical properties of 2-butoxyethyl oleate (CAS # 109-39-7) from chemical databases [1] [2] [3].
| Property | Value |
|---|---|
| CAS Number | 109-39-7 [1] [4] [3] |
| Molecular Formula | C₂₄H₄₆O₃ [1] [4] [2] |
| Molecular Weight | 382.62 g/mol [1] [4] [3] |
| Density | 0.893 g/cm³ [1] [4] |
| Boiling Point | 462.5 °C at 760 mmHg [1] [4] [3] |
| Flash Point | 168.5 °C [1] [4] [3] |
| Vapor Pressure | 9.81E-09 mmHg at 25°C [1] |
| LogP | 7.38 [1] [3] |
| Refractive Index | n20/D 1.455 [1] |
| Synonyms | Butyl Cellosolve Oleate, Ethylene Glycol Monobutyl Ether Oleate [2] [3] |
Without specific documented methods, the following general techniques are commonly used for purifying organic esters. You should use the physical properties in the table above to guide your choice and optimization of these methods.
Here are some answers to potential problems researchers might face during purification.
Q1: My compound appears to decompose during high-temperature distillation. What can I do?
Q2: How can I monitor the purity of my compound during and after purification?
Q3: What are the critical safety aspects to consider when handling this chemical?
The following diagram outlines a logical, tiered approach to purifying this compound, moving from initial assessment to final confirmation.
| Question | Answer & Troubleshooting Steps | Key Parameters to Check |
|---|
| Low Conversion Yield | This is often due to incomplete removal of water (a byproduct) or insufficient catalyst activity. | • Reaction temperature and time • Catalyst type and concentration • Water removal efficiency | | Poor Product Cold Flow | This indicates suboptimal branch chain isomerization. Isomerize after esterification for better results. | • Isomerization temperature & pressure • Co-catalyst percentage • Starting material (Acid vs. Ester) [1] | | Side Reactions & Product Degradation | Typically caused by excessively high temperatures. This can lead to oxidation, decomposition, or oligomerization. | • Reaction temperature profile • Presence of antioxidants • Reactor atmosphere (e.g., inert gas like N₂) |
The tables below consolidate key quantitative data from research to guide your experimental design.
Table 1: Optimized Conditions for Branch Chain Isomerization [1] This step improves the cold flow properties of your final product.
| Parameter | Optimal Range for Methyl Oleate | Optimal Range for Oleic Acid |
|---|---|---|
| Temperature | 200 °C | 200 - 300 °C |
| Pressure | 3.0 MPa | 0.1 - 3.0 MPa |
| Co-catalyst | 2 wt% | 0 - 2 wt% |
| Best Achieved Cloud Point | -15.2 °C | Not Specified |
| Highest Branch Chain Conversion | Not Specified | 50% |
Table 2: Catalyst Examples for Synthesis Based on a patent for one-step sorbitan oleate synthesis [2].
| Catalyst Type | Example | Typical Usage (wt%) |
|---|---|---|
| Alkali Catalysts | Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH) | 0.1 - 0.5% |
| Composite Catalysts | Metal oxide-based composites | Information not specified |
This protocol is adapted from research to improve the cold flow properties of methyl oleate through branch chain isomerization [1].
The diagram below outlines the decision-making process for optimizing the reaction pathway, highlighting that performing isomerization on the ester is preferred.
The table below summarizes reusability data from recent studies for different lipase-catalyzed ester synthesis reactions.
| Lipase Type / Immobilization Support | Ester Synthesized | Key Reusability Findings | Primary Cause of Activity Loss |
|---|---|---|---|
| Silica-bound "Lipolase T100" (cross-linked with glutaraldehyde) [1] | Methyl salicylate, Linalyl ferulate | Yield of ~50% after 5 cycles (methyl salicylate); Yield of ~54% after 7 cycles (linalyl ferulate) [1] | Gradual enzyme leaching from the support over repeated cycles [1] |
| Novozym 435 (Candida antarctica Lipase B on acrylic resin) [2] | Octyl formate | Retained ~96% conversion even after 10 reuse cycles [2] | Not specified in the study [2] |
| Novozym 435 [3] | Kojic monooleate (KMO) | Could be reused for 5 cycles while maintaining a yield of at least 40% [3] | Not specified in the study [3] |
| *Candida antarctica* Lipase B (on PMMA-grafted silica nanoparticles) [4] | - | Polymer brush structure was more critical for reusability than cross-linking with glutaraldehyde [4] | - |
Here are answers to common troubleshooting questions based on the research.
What is the most critical factor for achieving high reusability? The method of enzyme immobilization is crucial. A stable immobilization support that minimizes enzyme leaching is foundational to good reusability. Studies show that the chemical and physical properties of the support, such as the structure of polymer brushes, can be more important than additional cross-linking steps [4].
How can I minimize enzyme leaching? Using supports that provide strong binding and cross-linking the immobilized enzyme with agents like glutaraldehyde can reduce leaching. Research indicates that hyper-activated silica-bound lipase cross-linked with glutaraldehyde showed minimal leaching and good reusability [1].
What post-reaction handling is recommended? A common and effective protocol involves separating the immobilized enzyme from the reaction mixture by filtration, washing it with an appropriate solvent (like n-hexane or acetone), and drying it before the next cycle [2] [3]. This removes residual reactants and products that could foul the active sites.
How does the reaction medium affect reusability? The choice of solvent can impact enzyme stability. Using non-polar organic solvents (with high log P values like n-heptane) is generally preferred as they are less likely to denature the enzyme and strip essential water from its surface, thereby supporting stability over multiple uses [4] [2].
Here is a generalized workflow you can adapt to test the reusability of your immobilized lipase preparation.
To troubleshoot poor reusability, systematically investigate these areas:
The table below summarizes the key identified properties of this compound.
| Property | Value |
|---|---|
| CAS Number | 109-39-7 [1] [2] [3] |
| Molecular Formula | C₂₄H₄₆O₃ [1] [2] [3] |
| Molecular Weight | 382.62 g/mol [1] [2] [3] |
| Density | 0.893 g/cm³ [1] [2] |
| Boiling Point | 462.5 °C at 760 mmHg [1] [2] [3] |
| Flash Point | 168.5 °C [1] [2] [3] |
Q1: What is this compound?
Q2: I cannot find a detailed synthesis procedure. Where should I look?
While a specific protocol is unavailable, the following guide outlines a systematic approach to identify and mitigate byproduct formation, which is a universal challenge in synthetic chemistry. The workflow below illustrates this troubleshooting process.
Based on the troubleshooting workflow, here are detailed methodologies and experimental protocols for key steps.
1.1. Liquid Chromatography-Mass Spectrometry (LC-MS)
1.2. Gas Chromatography-Mass Spectrometry (GC-MS)
1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
The table below lists common optimization strategies to minimize byproducts.
| Optimization Area | Specific Action | Rationale & Experimental Consideration |
|---|---|---|
| Catalyst System | Screen different acid catalysts (e.g., p-toluenesulfonic acid, Amberlyst resins, metal triflates) and their loading. | Different catalysts have varying activities and selectivities. Heterogeneous catalysts can be easily removed post-reaction, simplifying workup [4]. |
| Temperature & Time | Perform a time-course experiment at different temperatures (e.g., 80°C, 100°C, 120°C), analyzing conversion and purity at intervals. | Higher temperatures speed up reactions but can promote decomposition and isomerization of the oleate chain. Find the optimal balance for complete conversion with minimal side reactions. |
| Solvent & Additives | Use a high-boiling, anhydrous solvent suitable for esterification (e.g., toluene, xylene) and employ a Dean-Stark trap to remove water. | Removing water shifts the equilibrium towards ester formation. A high-boiling point allows reactions at sufficient temperatures. Clean, dry solvents prevent hydrolysis and other side reactions [4]. |
| Reactant Purity & Ratio | Ensure oleic acid and 2-butoxyethanol are of high purity. Systematically vary the molar ratio of reactants (e.g., 1:1, 1:1.2, 1.2:1). | Impurities in starting materials are a direct source of byproducts. A slight excess of one reactant can drive the reaction to completion, but a large excess may cause new side reactions. |
The following diagram summarizes a logical framework for designing a clean synthesis, inspired by modern green chemistry principles found in the search results [4].
I hope this structured technical guide provides a solid foundation for your troubleshooting process.
FAQ 1: What are the primary challenges when moving from lab-scale to larger production of oleate esters?
Scaling up enzymatic oleate ester synthesis introduces several key challenges that are less significant at smaller volumes. The table below summarizes the main issues and their underlying causes.
| Challenge | Description & Cause |
|---|---|
| Mass Transfer Limitations | In larger reactors, inefficient mixing can prevent substrates (oleic acid & alcohol) and the enzyme from contacting each other effectively, becoming the rate-limiting step [1]. |
| Enzyme Deactivation | Increased shear forces from larger impellers and longer processing times can damage the enzyme structure, reducing its catalytic activity and lifespan [2]. |
| Thermal Gradients | Controlling temperature uniformly becomes difficult in large vessels. Uneven heating can create hot spots that deactivate the enzyme and cold spots that slow the reaction [1]. |
FAQ 2: How can I optimize key reaction parameters for a higher yield during scale-up?
Optimization is critical for a successful and economical scale-up. The following parameters, derived from successful scaling studies, should be systematically evaluated.
| Parameter | Optimal Range / Condition | Impact & Consideration |
|---|---|---|
| Temperature | 50°C - 70°C [2] [3] | Higher temperatures increase reaction rate but risk enzyme denaturation. The optimal point is a balance between kinetics and stability. |
| Agitation Speed | 400 - 600 rpm [2] [3] | Crucial for overcoming mass transfer limitations. Speed must be high enough to ensure efficient mixing without causing excessive shear that deactivates the enzyme. |
| Enzyme Load | ~1 wt% (of substrates) [2] | While higher loads can speed up the reaction, the goal is to find the minimum effective dose to control costs, as enzymes are often expensive [2]. |
| Molar Ratio (Alcohol:Acid) | 2:1 [3] | Using an excess of one substrate (typically alcohol) can drive the equilibrium reaction toward a higher yield of the ester product. |
FAQ 3: Our enzyme loses activity too quickly in large batches. How can we improve its stability?
Enzyme stability is a major factor in determining process economics. Two proven strategies are:
This protocol outlines a generalized methodology for producing oleate esters in a stirred tank reactor (STR), based on optimized and scaled processes [2] [3].
1. Reaction Setup
2. Process Execution
3. Product Recovery & Enzyme Reuse
| Observable Problem | Potential Root Cause | Recommended Solution |
|---|---|---|
| Low Conversion Yield | (1) Poor mass transfer; (2) Sub-optimal temperature; (3) Enzyme activity loss. | (1) Increase agitation speed; (2) Verify and calibrate temperature control; (3) Check enzyme activity and loading [2] [1]. |
| Yield Drops Sharply After 1-2 Batches | Enzyme leaching or deactivation. | Switch to a more robust immobilized enzyme and confirm the enzyme is not exposed to harsh conditions (e.g., local overheating) [2]. |
| Reaction Rate Slows at Larger Scale | Mixing is insufficient, creating diffusion-limited zones. | Re-evaluate impeller design and agitation speed to ensure homogeneous mixing throughout the reactor [1]. |
The diagram below maps the logical pathway and key decision points for scaling up production, from initial small-scale optimization to large-scale manufacturing.
A critical scaling phenomenon involves how mass transfer can mask the true reaction kinetics, which is vital for troubleshooting.
The table below summarizes the basic physical and chemical properties of this compound, which are foundational for considering its storage.
| Property | Value |
|---|---|
| CAS Number | 109-39-7 [1] [2] [3] |
| Molecular Formula | C₂₄H₄₆O₃ [1] [2] [3] |
| Molecular Weight | 382.62-382.627 g/mol [1] [2] [3] |
| Density | 0.893 g/cm³ [1] [2] |
| Boiling Point | 462.5 °C at 760 mmHg [1] [2] |
| Flash Point | 168.5 °C [1] [2] |
While direct data on this compound is unavailable, a rigorous study on phosphatidylethanolamines (PEs) provides an excellent experimental model for investigating storage stability [4]. You can adapt this workflow to study your compound of interest.
The following diagram illustrates the key stages of this experimental approach:
Based on the model study, your stability testing should systematically investigate these parameters [4]:
Q: What is the recommended storage condition for this compound? A: Without specific stability data, a conservative approach is recommended. Based on general practices for similar lipids, storing the compound dry (without solvent) at -80°C is likely a good starting point, as this was found optimal for other lipid extracts to minimize profile changes [4].
Q: What are the main stability issues I should look for? A: While specific pathways for this compound are not documented, common lipid degradation processes include:
Q: How can I monitor degradation? A: Mass spectrometry profiling (like MRM) is a powerful tool. You can monitor for a decrease in the parent ion of this compound and the appearance of new ions that correspond to potential breakdown products, such as those with a mass shift indicating peroxidation [4].
Here are common challenges and solutions for managing high-viscosity esterification reactions.
| Issue | Possible Causes | Recommended Solutions |
|---|---|---|
| Incomplete Mixing | Inefficient agitation; high localized concentration of reactants. | Use high-shear mechanical stirrers; optimize reactor geometry (baffles); pre-mix reagents with a carrier matrix (e.g., LCP) [1]. |
| Poor Heat Transfer | Low thermal conductivity of viscous mixture; inefficient cooling/heating. | Use a jacketed reactor for uniform temperature control; control addition rate of reactants to manage exothermic heat [2]. |
| Difficulty in Sampling | Clogging of sampling lines; non-representative samples. | Use wide-bore sampling lines; implement in-line analytical tools (e.g., FTIR, Raman spectroscopy). |
| Challenges in Scale-Up | Altered fluid dynamics in larger reactors. | Perform thorough rheological characterization; maintain geometric similarity (e.g., constant P/V) during scale-up; consider continuous flow reactors. |
| Low Product Yield | Mass transfer limitations preventing reactant contact. | Apply High Hydrostatic Pressure (HHP) (e.g., 2.8 - 3.8 kbar) [2]; use phase-transfer catalysts; increase reaction temperature if stability allows. |
This methodology uses High Hydrostatic Pressure (HHP) to drive solvent- and catalyst-free esterification, ideal for viscous systems by increasing reactant proximity and reducing activation volume [2].
The diagrams below outline the core troubleshooting logic and the HHP experimental workflow.
A primary challenge in oleate ester synthesis is balancing temperature to maximize yield and product quality while minimizing side reactions. The table below consolidates key parameters from established protocols.
| Synthesis Method | Typical Temperature Range | Catalyst Examples | Key Considerations & Trade-offs |
|---|---|---|---|
| Chemical Esterification [1] [2] [3] | 150°C - 220°C | Fascat 2003 (organotin), Tyzor TBT (titanate), p-toluenesulfonic acid [2] [3] | Higher temperatures (e.g., 220°C) accelerate reaction and water removal [2] [3]. Risk of product darkening and decomposition over ~200°C [3]. |
| Enzymatic Synthesis [4] | 45°C - 65°C (can be higher for thermophilic lipases) | Novozym 435 (CALB), Lipozyme TL IM [4] | Prevents thermal degradation of heat-sensitive substrates/products. Enables regioselectivity [5]. Temperature depends on enzyme source and immobilization. |
Here are detailed methodologies for the primary synthesis routes referenced in the tables.
This method is suitable for synthesizing esters of higher polyols like pentaerythritol.
This "green chemistry" method is ideal for heat-sensitive compounds or when regioselectivity is required.
The following diagram outlines the decision-making workflow for selecting and troubleshooting a synthesis method based on your temperature and product requirements.
Q1: My final ester product is dark-colored. What went wrong and how can I prevent this?
Q2: I observe low conversion despite following the protocol. What are the key factors to check?
Q3: When should I choose an enzymatic synthesis over a chemical one? Choose the enzymatic route when your process requires:
The table below consolidates key data for 2-butoxyethyl oleate, which is essential for quality control during production [1] [2] [3].
| Property | Value |
|---|---|
| CAS Number | 109-39-7 |
| Molecular Formula | C₂₄H₄₆O₃ |
| Molecular Weight | 382.62 g/mol |
| Density | 0.893 g/cm³ |
| Boiling Point | 462.5 °C at 760 mmHg |
| Flash Point | 168.5 °C |
| Refractive Index | n20/D 1.455 (lit.) |
While a specific procedure for this compound is not detailed in the search results, it is commonly produced via an acid-catalyzed esterification reaction between oleic acid and 2-butoxyethanol. A patent for similar high-purity glycol esters confirms this general method is industrially relevant [4].
Based on the general production method, here are some anticipated issues and guidance.
Q: What catalysts are suitable for this esterification? While specific catalysts for this compound are not listed, strong acids like sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH) are standard for esterification. Solid acid catalysts (e.g., ion-exchange resins) could also be considered for easier separation and potential reuse [4].
Q: The reaction yield is low. What could be the cause?
Q: How can I achieve high-purity this compound as mentioned in patents? A patent for glycol esters emphasizes advanced purification techniques like distillation using a dividing wall column to efficiently separate the product from heavy and light impurities (unreacted starting materials, byproducts, and colored bodies) in a single step, reducing energy consumption [4].
Q: The final product has an undesirable color. This is often due to the formation of "heavy impurities" or decomposition products during the reaction. Lowering the reaction temperature, reducing reaction time, or improving the purification process (as mentioned above) can mitigate this [4].
The table below summarizes the comparative performance of DEHP and its alternatives based on key parameters, with lower scores indicating better performance [1].
| Plasticizer | Efficiency Factor | Relative Cost | Compatibility | Chemical Resistance | Long-Term Aging | Migration | RBC Hemolysis | Total Points |
|---|---|---|---|---|---|---|---|---|
| DEHP | 2 | 1 | 3 | 3 | 3 | 3 | 1 | 16 |
| TOTM | 5 | 4 | 1 | 1 | 1 | 1 | 4 | 17 |
| DINCH | 5 | 3 | 3 | 3 | 3 | 3 | 2 | 22 |
| DOTP/DEHT | 4 | 1 | 3 | 3 | 3 | 4 | 4 | 22 |
| BTHC | 7 | 7 | 2 | 2 | 2 | 2 | 3 | 25 |
| ATBC | 2 | 5 | 6 | 6 | 6 | 6 | 6 | 37 |
| DOA | 1 | 6 | 7 | 6 | 7 | 7 | 6 | 40 |
Here are the key characteristics of the main alternatives:
The diagram below outlines the key stages and parameters for a comprehensive plasticizer evaluation, synthesizing the metrics from the search results [1].
Diagram Title: Plasticizer Performance Evaluation Workflow
Based on the analysis, here are some key considerations for selecting a plasticizer:
| Plasticizer (Abbreviation) | Reported Toxicity Concerns | Reported Environmental Impact | Evidence & Notes |
|---|---|---|---|
| Tris(2-ethylhexyl) trimellitate (TOTM) | Potential endocrine disruptor [1]. | Found in river sediments; suspected persistent, bioaccumulative, and toxic (PBT) properties [1] [2]. | Data is limited; identified as a potential "regrettable substitution" [1]. |
| Di(2-propylheptyl) phthalate (DPHP) | Potential endocrine disruptor [1]. | Found in rivers; suspected PBT properties; rapidly released from PVC under wave action [1] [2]. | Data is limited; identified as a potential "regrettable substitution" [1]. |
| Acetyl tributyl citrate (ATBC) | Potential endocrine disrupting properties [1]. | Potential toxicity to aquatic species [1]. | - |
| Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) | Potential endocrine disrupting properties [1]. | Potential toxicity to aquatic species [1]. | - |
| Tris(2-ethylhexyl) phosphate (TEHP) | Potential endocrine disrupting properties [1]. | Potential toxicity to aquatic species; field studies show potential for bioaccumulation and biomagnification [1]. | - |
| Bis(2-ethylhexyl) adipate (DEHA) | - | Potential toxicity to aquatic species [1]. | - |
| Bis(2-ethylhexyl) terephthalate (DEHT) | - | Potential toxicity to aquatic species [1]. | - |
| Epoxidized soybean oil (ESBO) | Potentially safer / less toxic profile [1]. | Potentially safer / less toxic profile [1]. | Classified as a less hazardous option. |
| Glycerin triacetate (GTA) | Potentially safer / less toxic profile [1]. | Potentially safer / less toxic profile [1]. | Classified as a less hazardous option. |
| Diisononyl adipate (DINA) | Data lacking [1]. | Data lacking [1]. | More research is needed. |
| Alkylsulfonic phenyl ester (ASE) | Data lacking [1]. | Data lacking [1]. | More research is needed. |
The assessment of plasticizers relies on a combination of methods. Here are detailed protocols for key approaches cited in the literature:
Mesocosm Experiments for Environmental Release: A 2025 study used an artificial outdoor wave and pond system to simulate the release of plasticizers from PVC under near-natural conditions [2].
In Silico (Web Tool) Toxicity Prediction: A 2022 study evaluated the use of various web applications to predict toxicological endpoints, reducing reliance on animal testing [3].
The following diagram illustrates a generalized workflow for evaluating the toxicity of emerging plasticizers, integrating the methodologies discussed.
A major consensus in the recent literature is the concerning lack of scientific data for many plasticizers marketed as "green" or "safe" alternatives [1] [3]. This has led to a phenomenon known as "regrettable substitution," where a banned or restricted chemical is replaced by another with a similar, yet less understood, hazard profile [1].
The table below summarizes the key identifying information and physical properties for this compound found in the search results.
| Property | Value |
|---|---|
| CAS Number | 109-39-7 [1] [2] [3] |
| Molecular Formula | C₂₄H₄₆O₃ [1] [2] [3] |
| Molecular Weight | 382.620 - 382.627 g/mol [1] [2] [4] |
| Density | 0.893 g/cm³ [1] [2] [4] |
| Boiling Point | 462.5 °C at 760 mmHg [1] [2] [4] |
| Flash Point | 168.5 °C [1] [2] [4] |
| Synonyms | Butyl cellosolve oleate; Ethylene glycol monobutyl ether oleate; Kesscoflex BCO; 9-Octadecenoic acid (9Z)-, 2-butoxyethyl ester [3] [4] |
The available data is limited to basic chemical properties. To create your guide, you will need to find detailed experimental protocols and quantitative performance data.
Based on the information gap and standard laboratory practice, the following is a generalized workflow you might follow to develop an analytical method. You can use this as a guide for your research and for creating a Graphviz diagram.
| Technique | Primary Application | Key Strengths | Key Limitations | Common Derivatives |
|---|---|---|---|---|
| GC-MS (Gas Chromatography-Mass Spectrometry) | Analysis of Fatty Acid Methyl Esters (FAMEs) for composition and double bond position (via derivatization) [1] [2]. | High resolution, sensitive, extensive FAME spectral libraries available [1] [2]. | Requires volatile derivatives; cannot analyze underivatized FAHFAs [3] [2]. | Methyl Esters (FAMEs), Dimethyl Disulfide Adducts (for double bonds) [2]. |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Analysis of non-volatile and labile esters like Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) [3]. | No derivatization needed for many compounds; ideal for complex, isomeric, and thermally unstable lipids [3]. | Limited reference libraries; requires expertise in mass spectrum interpretation [3]. | Often analyzed directly (underivatized). |
This is the standard method for determining the fatty acid profile of a sample, such as from oils or biological extracts [1].
Derivatization: Preparation of Methyl Esters
GC-MS Analysis and Data Interpretation
The following diagram illustrates the core workflow for FAME analysis using GC-MS:
This protocol is used for more complex, non-volatile, or isomeric lipids that are not suitable for GC-MS.
Sample Preparation: Extraction and Enrichment
LC-MS/MS Analysis and Data Interpretation
The workflow for LC-MS/MS analysis of complex lipids like FAHFAs is summarized below:
Selecting the right technique depends on your analytical goals:
The table below summarizes the basic chemical and physical properties of this compound found in the search results [1] [2].
| Property | Value |
|---|---|
| Common Name | This compound [1] |
| CAS Number | 109-39-7 [1] [2] |
| Molecular Formula | C₂₄H₄₆O₃ [1] [2] |
| Molecular Weight | 382.620 g/mol [1] [2] |
| Density | 0.893 g/cm³ [1] [2] |
| Boiling Point | 462.5°C at 760 mmHg [1] [2] |
| Flash Point | 168.5°C [1] [2] |
| Synonym | Ethyleneglycol monobutyl ether oleate [1] |
A complete assessment requires more than the basic data presented above. The following critical information was not available in the search results:
To build a thorough comparison guide, I suggest you:
Although specific data was not found, the diagram below outlines a generalized experimental workflow for conducting a biodegradability assessment, which is common in environmental chemistry. This aligns with your request for a visualized workflow.
Biodegradability Test Workflow
This diagram illustrates the standard steps for evaluating chemical biodegradability. The process begins with test system preparation, proceeds through incubation and monitoring under established standards, and concludes with data-driven classification [3] [4] [5].
For objective comparison, you should evaluate products against established scientific and regulatory criteria. The European Chemicals Agency (ECHA) provides a structured process for this assessment [1].
The assessment requires conclusive evidence for an adverse effect and an endocrine-related mode of action [1]. ECHA maintains an Endocrine Disruptor assessment list where substances are evaluated, but inclusion does not automatically mean a substance is confirmed as an endocrine disruptor; some are found to not have endocrine-disrupting properties [1].
Oleate esters are widely used in industry. The table below summarizes their key aspects, though available search results do not provide endocrine disruption data.
| Property/Type | Description & Common Uses | Key Market Points |
|---|---|---|
| General Properties [2] [3] | Esters derived from oleic acid; plant-based origins (e.g., olive oil); biodegradable; low toxicity; versatile emulsifying, surfactant, and conditioning properties. | |
| Methyl Oleate [2] [4] | Component in biodiesel; studied for combustion properties; used in cosmetics, personal care, and food. | Dominant product type (market value of USD 623.9 million in 2024) [2]. |
| Ethyl Oleate [3] | Used in pharmaceuticals (drug delivery), personal care, and food; offers excellent stability. | Widely in demand (projected market value of USD 942.8 million by 2034) [3]. |
| Oleyl Oleate [5] | A wax ester; known for superior lubrication properties; used in cosmetics, personal care, and high-performance lubricants. | Considered a plant-derived, biodegradable alternative to sperm whale oil [5]. |
| Primary Applications [2] [3] | Cosmetics & Personal Care: Skin and hair conditioning. Lubricants: Industrial, automotive. Pharmaceuticals: Drug delivery systems. Food Industry: Emulsifiers. | The cosmetics & personal care segment generated USD 538.6 million in 2024 [2]. |
Since specific data for oleate esters is lacking, here are standard experimental protocols you can use to evaluate their endocrine disruption potential.
1. In Vitro Receptor Binding and Transactivation Assays These assays determine if a chemical can interact with and activate hormone receptors.
2. In Vivo Rodent Uterotrophic Assay (for Estrogenic Effects) This in vivo assay detects estrogen-like effects based on changes in uterine weight.
| Feature | Enzymatic Synthesis | Chemical Synthesis |
|---|---|---|
| Catalyst | Microbial lipases (e.g., Candida antarctica Lipase B) [1] [2] [3] | Homogeneous metallic catalysts (e.g., Sn, Ti, Zr) or sulfonic acids [4] |
| Reaction Conditions | Mild (e.g., 40-65°C) [1] [3] | High temperature (e.g., 160-220°C) [4] |
| Specificity & Byproducts | High regioselectivity; fewer byproducts [1] [2] | Lower specificity; requires purification to remove byproducts and excess acid [4] |
| Solvent System | Can use solvent-free systems or green solvents [2] [3] | Often requires organic solvents (e.g., toluene, benzene) [4] |
| Environmental Impact | Aligns with Green Chemistry principles; biodegradable catalysts; less hazardous waste [2] | Uses toxic catalysts/solvents; generates more hazardous waste [2] [4] |
| Product Purity | High-purity "natural" products; minimal post-reaction purification needed [1] [2] | Requires extensive purification (e.g., high-vacuum distillation, washing) [4] |
| Primary Applications | High-value products: pharmaceuticals, nutraceuticals, natural cosmetics [1] [5] [6] | Industrial-scale products: lubricants, plasticizers, biodiesel [5] [6] [4] |
Here is detailed experimental data and methodologies for both synthesis types from recent research, which you can use as a reference for laboratory replication or process evaluation.
The following table consolidates key parameters from successful enzymatic synthesis studies for different oleate esters.
| Parameter | Quercetin Oleate (Flavonoid Ester) [1] | Oleyl Oleate (Liquid Wax Ester) [3] |
|---|---|---|
| Enzyme | Candida antarctica Lipase B (Novozym 435) | Candida antarctica Lipase B (Novozym 435) |
| Scale & Reactor | Not specified | 1.05 L, 2 L Stirred Tank Reactor (STR) |
| Substrates | Quercetin + Oleic Acid | Oleyl Alcohol + Oleic Acid |
| Molar Ratio | Varied (Affects regioselectivity) | 2:1 (Alcohol:Acid) |
| Temperature | Varied (up to 60°C) | 45-50°C |
| Time | Varied | 30 minutes |
| Conversion Yield | >90% (under optimized conditions) | >95% (97.4% with RSM optimization) |
| Key Findings | Produced mono-, di-, and tri-oleate esters; 152% increase in lipophilicity; stable for 28 days. | High productivity (705.76 g/L/h); enzyme reusable up to 4 times in STR; turbulent flow (400 rpm) improved mixing. |
The table below outlines the process for chemically synthesizing pentaerythritol tetraoleate, a common oleate ester used in lubricants and cosmetics.
| Parameter | Pentaerythritol Tetraoleate [4] |
|---|---|
| Catalyst | Organotin catalyst (Fascat 2003) |
| Scale & Reactor | 200 mL glass reactor, mechanical stirrer |
| Substrates | Oleic Acid + Pentaerythritol |
| Molar Ratio | 4:1 (Acid:Polyol) |
| Temperature | 220°C |
| Time | 6 hours |
| Atmosphere | Nitrogen purge |
| Conversion/Yield | High fatty acid conversion and selectivity to tetraesters |
| Post-Reaction Processing | Crude ester washed with 5% K3PO4 solution and water, then dehydrated under reduced pressure. |
To help select the appropriate synthesis method for your project, this workflow outlines the key decision points.